WEHI-9625
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27NO5S2/c1-21-7-9-22(10-8-21)19-35-34(37)30-17-25-20-42(38,39)31-18-24(13-16-29(31)33(25)41-30)27-5-3-4-6-28(27)32(36)23-11-14-26(40-2)15-12-23/h3-18H,19-20H2,1-2H3,(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVRUUKJUZNKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C4=C(C=C(C=C4)C5=CC=CC=C5C(=O)C6=CC=C(C=C6)OC)S(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of WEHI-9625
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-9625 is a first-in-class, tricyclic sulfone small molecule inhibitor of apoptosis. It represents a significant tool for studying the intricacies of the intrinsic apoptotic pathway, particularly the regulation of the pro-apoptotic protein BAK. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and the experimental evidence that underpins our current understanding.
Core Mechanism of Action: Stabilization of the VDAC2-BAK Complex
The primary mechanism of action of this compound is the inhibition of apoptosis by specifically targeting the interaction between the voltage-dependent anion channel 2 (VDAC2) and the mouse B-cell lymphoma 2 (BCL-2) homologous antagonist/killer (BAK) protein.[1][2] In healthy cells, VDAC2, a protein located in the outer mitochondrial membrane, sequesters BAK, holding it in an inactive state.[3] During apoptosis, BAK must dissociate from VDAC2 to become activated, oligomerize, and subsequently permeabilize the mitochondrial outer membrane, a critical step in the intrinsic apoptotic cascade.[3][4]
This compound acts by binding to VDAC2 and enhancing its ability to inhibit mouse BAK-driven apoptosis.[1] This stabilization of the VDAC2-BAK complex prevents the release and subsequent activation of BAK, thereby blocking the downstream events of apoptosis before mitochondrial damage occurs.[1][2] This early intervention preserves cellular function and long-term clonogenic potential, a distinct advantage over caspase inhibitors which act further down the apoptotic pathway.[1][2]
Notably, this compound is species-specific, potently inhibiting the mouse form of BAK but not the human form, nor the closely related pro-apoptotic protein BAX.[2][5] This specificity makes it a valuable tool for preclinical studies in mouse models.
Signaling Pathway of this compound Action
The signaling pathway illustrating the mechanism of this compound is centered on the regulation of BAK at the mitochondrial outer membrane.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
WEHI-9625: A Technical Guide to its Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-9625 is a novel, first-in-class, cell-permeable tricyclic sulfone that acts as a potent inhibitor of the intrinsic apoptosis pathway.[1] This small molecule has garnered significant interest within the research community for its specific mechanism of action, which offers a unique approach to cytoprotection. Unlike caspase inhibitors that act late in the apoptotic cascade, this compound intervenes at a critical upstream checkpoint, preventing mitochondrial outer membrane permeabilization (MOMP) and preserving cellular function and long-term viability.[2] This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, relevant quantitative data, and the experimental methodologies used to elucidate its function.
The Primary Cellular Target: VDAC2
The direct cellular target of this compound is the Voltage-Dependent Anion Channel 2 (VDAC2) , an integral protein of the outer mitochondrial membrane.[2][3] this compound exerts its anti-apoptotic effect not by inhibiting VDAC2's channel-forming function, but by modulating its interaction with the pro-apoptotic protein BAK (B-cell lymphoma 2 antagonist/killer).[2][4]
In healthy cells, VDAC2 sequesters BAK, holding it in an inactive state and preventing it from initiating apoptosis.[3][4] Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, and oligomerizes to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[4] this compound binds to VDAC2 and enhances its ability to inhibit mouse BAK, effectively stabilizing the VDAC2-BAK complex.[2][3][4] This stabilization prevents the release and activation of BAK, thereby blocking the apoptotic cascade at an early stage.[2]
It is crucial to note that this compound exhibits species-specific activity, potently inhibiting apoptosis driven by mouse BAK, but it is completely inactive against human BAK and the closely related pro-apoptotic protein BAX.[1][4]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species/Cell Line | Notes |
| EC50 | 69 nM | Mouse Embryonic Fibroblasts (MEFs) | Effective concentration for the inhibition of apoptosis.[1] |
Signaling Pathway
The mechanism of action of this compound can be visualized as an intervention in the intrinsic apoptosis pathway at the level of the mitochondria. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: Mechanism of this compound in the intrinsic apoptosis pathway.
Experimental Protocols
The identification of VDAC2 as the target of this compound and the elucidation of its mechanism of action involved several key experimental approaches. Below are descriptions of the methodologies commonly employed.
Cell Viability and Apoptosis Assays
-
Objective: To determine the efficacy of this compound in preventing cell death induced by various apoptotic stimuli.
-
Methodology:
-
Cells, such as Mouse Embryonic Fibroblasts (MEFs) deficient in Bax (Bax-/-), are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
Apoptosis is induced using a known stimulus, such as BH3-mimetics (e.g., S63845 and A1331852).[3]
-
Cell viability is assessed after a defined incubation period. Common readouts include:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter dead cells. The percentage of PI-positive cells is quantified by flow cytometry.[3][4]
-
Mitochondrial Depolarization: Loss of mitochondrial membrane potential is an early marker of apoptosis. This is measured using potentiometric dyes like TMRE or JC-1, with changes in fluorescence detected by flow cytometry.[1][4]
-
Caspase Activation: Caspase activity is measured using luminogenic or fluorogenic substrates for specific caspases (e.g., caspase-3/7).[4]
-
-
Target Identification and Validation
-
Objective: To identify the direct binding partner of this compound and validate the interaction.
-
Methodology: While the specific method for the initial discovery is not detailed in the provided results, a common approach involves affinity-based techniques. The validation of the VDAC2-BAK interaction stabilization is key.
-
Co-immunoprecipitation:
-
Bax-/- MEFs are treated with or without this compound and an apoptotic stimulus.
-
Cells are lysed in a non-denaturing buffer to preserve protein complexes.
-
An antibody targeting VDAC2 is used to pull down VDAC2 and any associated proteins from the lysate.
-
The immunoprecipitated complex is then analyzed by Western blotting using an antibody against BAK.
-
An increase in the amount of BAK co-immunoprecipitated with VDAC2 in the presence of this compound, especially after an apoptotic stimulus, indicates stabilization of the complex.
-
-
-
Site-Directed Mutagenesis:
-
To pinpoint the binding site, specific amino acid residues in VDAC2 are mutated. For instance, the A172 residue in VDAC2 was mutated to tryptophan (A172W).[3]
-
Cells expressing the mutant VDAC2 are then treated with this compound and an apoptotic stimulus.
-
The inability of this compound to protect these cells from apoptosis suggests that the mutated residue is critical for the drug's binding or mechanism of action.[3]
-
The following diagram outlines a general workflow for validating the mechanism of this compound.
Caption: Experimental workflow for validating this compound's mechanism.
Conclusion
This compound is a specific and potent inhibitor of mouse BAK-driven apoptosis. Its direct cellular target is VDAC2. By binding to VDAC2, this compound stabilizes the VDAC2-BAK complex, preventing the activation of BAK and the subsequent steps of the intrinsic apoptotic pathway. This mechanism of action, which preserves mitochondrial integrity, makes this compound a valuable tool for research into the regulation of apoptosis and a potential starting point for the development of cytoprotective therapies. The species-specificity of this compound underscores the subtle but critical differences in the regulation of apoptosis between species and highlights the importance of VDAC2 as a key regulator of BAK function.
References
WEHI-9625: A Technical Guide to a First-in-Class Apoptosis Inhibitor
An in-depth whitepaper for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and preclinical evaluation of the novel anti-apoptotic agent, WEHI-9625.
Abstract
This compound is a pioneering tricyclic sulfone small molecule that selectively inhibits the intrinsic pathway of apoptosis.[1] Its unique mechanism, which involves the stabilization of the VDAC2-BAK protein complex at the mitochondrial outer membrane, distinguishes it from other apoptosis modulators. By acting upstream of mitochondrial outer membrane permeabilization (MOMP), this compound preserves cellular integrity and function, offering a promising therapeutic strategy for diseases characterized by excessive cell death. This document provides a comprehensive technical overview of the discovery, development, and experimental protocols associated with this compound.
Discovery and Development
This compound was identified through a high-throughput screening campaign at the Walter and Eliza Hall Institute of Medical Research (WEHI). The screening process, designed to discover novel inhibitors of apoptosis, led to the identification of this unique tricyclic sulfone. The general workflow for such a discovery program is outlined below.
Following its initial identification, this compound underwent further characterization and optimization to establish its mechanism of action and preclinical efficacy.
Mechanism of Action
This compound exerts its pro-survival effect by modulating the interaction between two key proteins at the mitochondria: the Voltage-Dependent Anion Channel 2 (VDAC2) and the pro-apoptotic protein BAK.
In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK is released from VDAC2, undergoes a conformational change, and oligomerizes to form pores in the mitochondrial outer membrane. This leads to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death.
This compound directly binds to VDAC2, enhancing its ability to sequester BAK. This stabilization of the VDAC2-BAK complex prevents the release and activation of BAK, even in the presence of apoptotic triggers.[1] This targeted intervention effectively blocks the apoptotic cascade at a very early stage.
A crucial discovery in understanding the binding of this compound was the identification of a key residue, Alanine 172 (A172), on VDAC2. Mutation of this residue to tryptophan (A172W) was shown to disrupt the binding of this compound and abolish its anti-apoptotic activity, confirming the direct interaction and pinpointing the likely binding site.
Quantitative Data
The potency of this compound has been quantified in various cell-based assays. The following table summarizes the key efficacy data.
| Parameter | Value (nM) | Cell Line | Assay Conditions |
| EC50 | 69 | Mcl1-/- Bax-/- MEFs | Inhibition of apoptosis induced by BH3 mimetics. |
Experimental Protocols
The characterization of this compound involved a range of cellular and biochemical assays. Detailed protocols for key experiments are provided below.
Cell-Based Apoptosis Assay
This protocol is used to determine the EC50 of this compound in protecting cells from apoptosis induced by BH3 mimetics.
Materials:
-
Bax-/- Vdac2-/- Mouse Embryonic Fibroblasts (MEFs) expressing wild-type VDAC2
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
BH3 mimetics (e.g., S63845 and A1331852)
-
This compound
-
Propidium Iodide (PI) solution
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed Bax-/- Vdac2-/- MEFs in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions for 1 hour.
-
Induce apoptosis by adding a pre-determined EC50 concentration of BH3 mimetics to the wells. Include vehicle-only and BH3 mimetic-only controls.
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Stain the cells with Propidium Iodide (2 µg/mL final concentration) for 15 minutes at room temperature, protected from light.
-
Analyze the percentage of PI-positive (dead) cells using a flow cytometer.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Co-Immunoprecipitation of VDAC2 and BAK
This protocol assesses the ability of this compound to stabilize the interaction between VDAC2 and BAK.
Materials:
-
Cells expressing VDAC2 and BAK
-
Lysis buffer (e.g., 1% digitonin in PBS with protease inhibitors)
-
Anti-VDAC2 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., 0.1% digitonin in PBS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Anti-BAK antibody for Western blotting
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate the supernatant with an anti-VDAC2 antibody for 2 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1 hour.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by boiling the beads in elution buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-BAK antibody to detect the amount of BAK co-immunoprecipitated with VDAC2. An increased BAK signal in the this compound-treated sample indicates stabilization of the interaction.
References
Unraveling the WEHI-9625 and VDAC2 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate dance of cellular life and death is orchestrated by a complex network of proteins. Within this network, the B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating apoptosis, or programmed cell death. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer. A key interaction within this pathway involves the Voltage-Dependent Anion Channel 2 (VDAC2), a protein embedded in the outer mitochondrial membrane, and the pro-apoptotic protein Bcl-2 homologous antagonist/killer (BAK). The small molecule WEHI-9625 has emerged as a potent and specific modulator of this interaction, offering a valuable tool for studying and potentially targeting the apoptotic machinery. This technical guide provides an in-depth exploration of the this compound and VDAC2 interaction, detailing the underlying molecular mechanisms, experimental methodologies to probe this interaction, and the broader implications for therapeutic development.
The VDAC2-BAK Axis in Apoptosis Regulation
Voltage-Dependent Anion Channel 2 (VDAC2) is a crucial regulator of mitochondrial function and apoptosis.[1] It acts as a gatekeeper for the passage of ions and metabolites across the outer mitochondrial membrane.[2] A critical function of VDAC2 is its ability to sequester the pro-apoptotic protein BAK, holding it in an inactive state and thereby preventing the initiation of apoptosis.[3] Upon receiving an apoptotic stimulus, activator BH3-only proteins bind to BAK, causing its dissociation from VDAC2.[4] Once released, BAK undergoes a conformational change, leading to its oligomerization and the formation of pores in the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately culminating in cell death.[5][6][7][8][9]
This compound: A Molecular Clamp for the VDAC2-BAK Complex
This compound is a novel tricyclic sulfone small molecule that has been identified as a specific inhibitor of apoptosis driven by mouse BAK.[10][11] It exerts its anti-apoptotic effect by directly binding to VDAC2 and stabilizing the VDAC2-BAK complex.[4][10] This stabilization prevents the dissociation of BAK from VDAC2, even in the presence of apoptotic signals, effectively blocking the downstream events of BAK activation and MOMP.[4] It is important to note that this compound is highly specific for mouse BAK and does not inhibit human BAK or the closely related pro-apoptotic protein BAX.[12]
Quantitative Data
The following table summarizes the key quantitative data associated with the this compound and VDAC2 interaction.
| Parameter | Value | Species | Cell Line | Reference |
| EC50 of this compound (Apoptosis Inhibition) | 69 nM | Mouse | Mcl-1-/- Bax-/- MEFs | [12] |
Experimental Protocols for Studying the this compound VDAC2 Interaction
A variety of experimental techniques are employed to investigate the molecular details of the this compound VDAC2 interaction and its consequences on apoptosis. Below are detailed methodologies for key experiments.
Co-immunoprecipitation (Co-IP) to Demonstrate VDAC2-BAK Interaction
This protocol is designed to verify the physical association between VDAC2 and BAK and to assess the effect of this compound on the stability of this complex.[6]
Materials:
-
Cells expressing HA-tagged VDAC2 and BAK
-
Lysis buffer (e.g., 1% digitonin in MELB)
-
Anti-HA antibody-conjugated beads
-
Wash buffer (e.g., MELB)
-
SDS-PAGE sample buffer
-
Antibodies against VDAC2 and BAK
-
This compound
Procedure:
-
Culture cells to the desired confluence and treat with either DMSO (vehicle control) or this compound for the specified time.
-
Harvest cells and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-HA antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VDAC2 and BAK.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Analyzing Mitochondrial Protein Complexes
BN-PAGE is a technique used to separate intact protein complexes from mitochondrial extracts, allowing for the analysis of the native VDAC2-BAK complex.[13][14][15][16]
Materials:
-
Isolated mitochondria
-
Solubilization buffer (e.g., 1% digitonin in ACA buffer)
-
BN-PAGE gel (gradient or single percentage)
-
Anode and cathode buffers for BN-PAGE
-
Transfer buffer
-
Antibodies against VDAC2 and BAK
Procedure:
-
Isolate mitochondria from cells treated with DMSO or this compound.
-
Resuspend the mitochondrial pellet in solubilization buffer and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant containing the solubilized mitochondrial protein complexes.
-
Add Coomassie Blue G-250 to the supernatant.
-
Load the samples onto a BN-PAGE gel and perform electrophoresis according to the manufacturer's instructions.
-
Transfer the separated protein complexes to a PVDF membrane.
-
Perform immunodetection using antibodies against VDAC2 and BAK.
Apoptosis Assays
This assay quantifies the percentage of apoptotic and necrotic cells in a population following treatment with an apoptotic stimulus in the presence or absence of this compound.[1][10][12][17][18]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with this compound or DMSO for 1-2 hours.
-
Induce apoptosis by adding the chosen stimulus.
-
Incubate for the desired time period.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
This assay assesses mitochondrial outer membrane permeabilization (MOMP) by detecting the release of cytochrome c from the mitochondria into the cytosol.[3][19][20]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Digitonin permeabilization buffer
-
Fixation and permeabilization buffers
-
Anti-cytochrome c antibody
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with an apoptosis-inducing agent in the presence or absence of this compound.
-
Gently permeabilize the plasma membrane with a low concentration of digitonin, leaving the mitochondrial membranes intact.
-
Wash the cells to remove the cytosolic contents, including any released cytochrome c.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against cytochrome c.
-
Incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in mitochondrial cytochrome c staining indicates its release into the cytosol.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the this compound VDAC2 interaction is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
References
- 1. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis | PLOS Biology [journals.plos.org]
- 3. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 7. VDAC2 primes myeloma cells for BAK-dependent apoptosis and represents a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Blue native electrophoresis protocol | Abcam [abcam.com]
- 13. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Assessing mitochondrial outer membrane permeabilization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
WEHI-9625: A Deep Dive into Its Role as a Selective Inhibitor of the Intrinsic Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule WEHI-9625 and its specific role in the intrinsic apoptosis pathway. This compound has emerged as a critical tool for studying the molecular machinery of programmed cell death, offering a unique mechanism of action that sets it apart from other apoptosis modulators. This document details its mechanism, quantitative parameters, relevant experimental protocols, and a visual representation of its interaction within the apoptotic signaling cascade.
Core Mechanism of Action: Stabilizing the VDAC2-BAK Complex
This compound is a first-in-class, tricyclic sulfone compound that functions as a potent and selective inhibitor of apoptosis.[1] Its primary mechanism involves the direct binding to Voltage-Dependent Anion Channel 2 (VDAC2), a protein located on the outer mitochondrial membrane.[2][3] This binding event promotes and stabilizes the interaction between VDAC2 and the pro-apoptotic protein BCL-2 Homologous Antagonist/Killer (BAK).[4][5]
Under normal physiological conditions, VDAC2 sequesters BAK, preventing its activation and subsequent downstream signaling that leads to cell death.[5] During the initiation of intrinsic apoptosis, activator BH3-only proteins like BIM or tBID disrupt the VDAC2-BAK complex, liberating BAK to oligomerize and form pores in the mitochondrial outer membrane.[4] this compound effectively blocks this crucial step by locking BAK in its inactive conformation through the stabilization of the VDAC2-BAK complex.[4][5] This action occurs upstream of mitochondrial damage, thereby preserving cellular function and offering long-term clonogenic survival.[2]
A key residue, Alanine 172 (A172) on VDAC2, has been identified as critical for the binding and stabilizing effect of this compound.[5] Mutation of this residue to tryptophan (A172W) abrogates the inhibitory effect of this compound on BAK-mediated apoptosis.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Cell Line/System | Species Specificity | Reference |
| EC50 | 69 nM | Mouse Embryonic Fibroblasts (MEFs) | Mouse | [1][7] |
| Activity against BAX | Inactive | Mcl1-/-Bak-/- MEFs | N/A | [7] |
| Activity against human BAK | Inactive | HCT116 cells reconstituted with human BAK | Human | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Intrinsic Apoptosis Pathway and the Role of this compound
Caption: this compound stabilizes the VDAC2-BAK complex, preventing apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's anti-apoptotic effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Mitochondrial Depolarization Assay
This assay measures the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
Materials:
-
Mouse embryonic fibroblasts (MEFs), Bax-/- to specifically assess BAK-mediated apoptosis.
-
This compound (in DMSO).
-
BIM BH3 peptide (or other apoptotic stimulus).
-
Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 stain.
-
Flow cytometer.
-
96-well plates.
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
Protocol:
-
Cell Seeding: Seed Bax-/- MEFs in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 1 hour.
-
Apoptosis Induction: Add BIM BH3 peptide to the wells to induce apoptosis. Include a vehicle control (DMSO) and a positive control (e.g., a known apoptosis inducer like ABT-737).
-
Staining: After the desired incubation period (e.g., 4-6 hours), add TMRE (e.g., at 20 nM) or JC-1 to each well and incubate for 30 minutes at 37°C in the dark.
-
Cell Harvest and Analysis: Gently wash the cells with PBS. Detach the cells using trypsin, neutralize with media, and centrifuge. Resuspend the cell pellet in PBS.
-
Flow Cytometry: Analyze the cells on a flow cytometer. For TMRE, a decrease in fluorescence indicates mitochondrial depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria in each treatment group.
BAK Oligomerization Assay
This assay assesses the ability of this compound to prevent the dimerization and oligomerization of BAK, a key activation step.
Materials:
-
Bax-/- MEFs.
-
This compound.
-
Apoptotic stimulus (e.g., BIM BH3 peptide).
-
Lysis buffer (e.g., CHAPS-based).
-
Cross-linking agent (e.g., bismaleimidohexane, BMH).
-
SDS-PAGE gels and Western blotting apparatus.
-
Anti-BAK antibody.
Protocol:
-
Cell Treatment: Treat Bax-/- MEFs with this compound and the apoptotic stimulus as described in the mitochondrial depolarization assay.
-
Mitochondria Isolation (Optional but recommended): Homogenize cells and isolate mitochondria via differential centrifugation.
-
Cross-linking: Resuspend the mitochondrial pellet in a buffer containing the cross-linking agent BMH (e.g., 1 mM) and incubate for 30 minutes at room temperature. Quench the reaction with dithiothreitol (DTT).
-
Lysis: Lyse the mitochondria or whole cells with a mild lysis buffer.
-
Western Blotting: Separate the protein lysates on a non-reducing SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with an anti-BAK antibody to detect BAK monomers, dimers, and higher-order oligomers.
-
Analysis: Analyze the band patterns to determine the extent of BAK oligomerization in the different treatment groups. A decrease in the intensity of dimer and oligomer bands in this compound-treated samples indicates inhibition.
Clonogenic Survival Assay
This long-term assay evaluates the ability of this compound to preserve the reproductive integrity of cells following an apoptotic insult.
Materials:
-
MEFs or other suitable mouse cell line.
-
This compound.
-
Apoptotic stimulus (e.g., ABT-737).
-
6-well plates.
-
Cell culture medium.
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) per well in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with the apoptotic stimulus in the presence or absence of this compound for a defined period (e.g., 24 hours).
-
Recovery: After treatment, wash the cells with PBS and replace with fresh medium.
-
Colony Formation: Culture the cells for 7-14 days, allowing surviving cells to form colonies.
-
Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. An increase in the surviving fraction in this compound-treated cells demonstrates its protective effect.
References
- 1. Mitochondrial Isolation and Real-Time Monitoring of MOMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proapoptotic BAX and BAK control m ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Bik and Bak induce apoptosis downstream of CrmA but upstream of inhibitor of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
WEHI-9625: A Technical Guide to a First-in-Class Apoptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEHI-9625 is a novel, first-in-class, tricyclic sulfone small molecule that functions as a potent inhibitor of the intrinsic apoptosis pathway. It exerts its effect through a unique mechanism of action, selectively targeting the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and the pro-apoptotic protein mouse Bcl-2 homologous antagonist/killer (BAK). By stabilizing the VDAC2-BAK complex, this compound prevents the activation of BAK, subsequent mitochondrial outer membrane permeabilization (MOMP), and the downstream cascade of apoptotic events. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in the fields of cell death, cancer biology, and drug discovery.
Chemical Structure and Properties
This compound is characterized by a tricyclic sulfone core structure. Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-chlorophenyl)-N-(4-(4-chlorophenyl)-5-oxo-7-phenyl-2,3,4,5-tetrahydro-1,4-thiazepine-6-carbonyl)-5,5-dioxido-1-phenyl-1,5-dihydro-2H-thieno[3,2-e][1]thiazepine-3-carboxamide | |
| Chemical Formula | C₃₄H₂₇N₃O₅S₃ | [2] |
| Molecular Weight | 593.71 g/mol | [2] |
| CAS Number | 2595314-46-6 | [2] |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in DMSO (2 mg/mL) | [2] |
| Storage | -20°C | [2] |
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of apoptosis mediated by mouse BAK[3]. It is notably inactive against human BAK and the closely related pro-apoptotic protein BAX[2]. The inhibitory action of this compound occurs at an early stage of the intrinsic apoptotic pathway, prior to mitochondrial damage, thereby preserving cellular function and long-term clonogenic potential[3].
The core mechanism involves the direct binding of this compound to VDAC2, a protein located in the outer mitochondrial membrane[3]. In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, oligomerizes, and forms pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering caspase activation and cell death.
This compound enhances the natural inhibitory function of VDAC2 by stabilizing the VDAC2-BAK complex[4]. This stabilization prevents the release and subsequent activation of BAK, effectively blocking the apoptotic cascade at a critical upstream checkpoint. The binding site of this compound on the VDAC2-BAK complex is thought to involve the A172 residue of VDAC2[4].
Quantitative Data
The potency of this compound has been determined in cell-based assays. The following table summarizes the available quantitative data.
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ | 69 nM | Not specified | [3] |
| Activity | Prevents cell death mediated by BAK | Mcl1⁻/⁻ Bax⁻/⁻ MEFs | [1] |
Further quantitative data, such as IC₅₀ values in a broader range of cell lines and pharmacokinetic parameters, are not extensively reported in the currently available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity and mechanism of this compound.
Cell Viability Assay (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to quantify the percentage of dead cells in a population following treatment with this compound and an apoptotic stimulus.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed the desired mouse cell line (e.g., Mouse Embryonic Fibroblasts - MEFs) in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Add the apoptotic stimulus (e.g., an EC₅₀ concentration of a BH3-mimetic like S63845 and A1331852) to the appropriate wells. Include a positive control for apoptosis (stimulus only) and a negative control (vehicle only).
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting:
-
For adherent cells, aspirate the media and wash once with PBS. Add trypsin and incubate until cells detach. Neutralize the trypsin with complete media.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.
-
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of a suitable binding buffer.
-
Add 5 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL).
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of binding buffer to each tube and analyze the samples on a flow cytometer. PI-positive cells are considered non-viable.
Co-Immunoprecipitation of VDAC2 and BAK
This protocol is designed to demonstrate the stabilization of the VDAC2-BAK interaction by this compound.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Use a cell line (e.g., Bax⁻/⁻Vdac2⁻/⁻ MEFs) stably expressing HA-tagged VDAC2.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a suitable non-denaturing lysis buffer (e.g., 1% w/v digitonin in MELB) containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube.
-
Incubate the lysate with anti-HA magnetic beads for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against BAK, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the amount of co-immunoprecipitated BAK in the this compound-treated sample compared to the control indicates stabilization of the VDAC2-BAK complex.
-
Conclusion
This compound represents a significant tool for studying the regulation of apoptosis. Its specific mechanism of action, targeting the VDAC2-BAK interaction, provides a unique approach to inhibiting cell death in a mouse-specific context. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential and biological implications of modulating this critical apoptotic checkpoint. For any in-vivo applications, appropriate formulation and administration protocols, such as those involving DMSO, PEG300, Tween-80, and saline, should be carefully considered and optimized[1].
References
WEHI-9625: A Technical Guide for the Investigation of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEHI-9625 is a novel, potent, and specific small molecule inhibitor of mouse BCL-2 homologous antagonist/killer (BAK)-mediated apoptosis. This tricyclic sulfone compound offers a unique tool for the study of the intrinsic apoptotic pathway by acting at an early stage, prior to mitochondrial outer membrane permeabilization (MOMP). By selectively stabilizing the interaction between voltage-dependent anion channel 2 (VDAC2) and BAK, this compound prevents the conformational changes in BAK required for its activation and subsequent induction of apoptosis. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its application in apoptosis research.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, which converges on the mitochondria. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.
This compound has emerged as a critical tool for dissecting the molecular events governing BAK-mediated apoptosis. Unlike pan-caspase inhibitors that act at a later stage, this compound preserves mitochondrial integrity and long-term cell viability, making it an invaluable asset for studying the upstream events of apoptosis.[1] Its specificity for the mouse form of BAK allows for targeted proof-of-concept studies in murine models of disease.
Mechanism of Action
This compound exerts its anti-apoptotic effect through a distinct mechanism of action that involves the stabilization of the VDAC2-BAK complex at the mitochondrial outer membrane.
-
Binding to VDAC2: this compound directly binds to VDAC2, a protein that acts as a gatekeeper for the transport of ions and metabolites across the outer mitochondrial membrane.[1]
-
Stabilization of the VDAC2-BAK Complex: In healthy cells, VDAC2 sequesters the pro-apoptotic protein BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2 to initiate the apoptotic cascade. This compound enhances the interaction between VDAC2 and mouse BAK, effectively locking BAK in its inactive conformation.[2][3]
-
Inhibition of BAK Activation: By stabilizing the VDAC2-BAK complex, this compound prevents the subsequent steps of BAK activation, including its conformational change, dimerization, and oligomerization, which are necessary for the formation of pores in the mitochondrial outer membrane.[4]
-
Preservation of Mitochondrial Integrity: Consequently, this compound blocks mitochondrial outer membrane permeabilization (MOMP), the "point of no return" in apoptosis. This prevents the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol, thereby halting the downstream activation of caspases and execution of cell death.[1]
It is crucial to note that this compound is highly specific for mouse BAK and does not inhibit human BAK or the closely related pro-apoptotic protein BAX.[5][6]
Figure 1. Signaling pathway of this compound in inhibiting apoptosis.
Quantitative Data
The efficacy of this compound has been quantified in various mouse cell lines and under different apoptotic stimuli. The following tables summarize the key quantitative data.
| Cell Line | Apoptotic Stimulus | Assay Type | EC50 (nM) | Reference |
| Mcl-1-/- Bax-/- MEFs | BIM BH3 peptide | Cell Viability | 69 | [5] |
| Bax-/- MEFs expressing wild-type VDAC2 | BH3 mimetics | Cell Viability | Potent inhibition observed | [3] |
MEFs: Mouse Embryonic Fibroblasts
| Experiment | Cell Line | Treatment | Outcome | Reference |
| Clonogenic Survival Assay | Bax-/- MEFs | ABT-737 (1h) followed by this compound (24h) | Preserved long-term clonogenic survival | [4] |
| BAK Activation Assay | Bax-/- MEFs | ABT-737 | Blocked conformational change of BAK | [4] |
| Mitochondrial Depolarization Assay | Bax-/- MEFs | BIM BH3 peptide | Potently inhibited | [5] |
| Caspase Activation Assay | Bax-/- thymocytes and platelets | Various apoptotic stimuli | Inhibited caspase activation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are based on methodologies from cited literature.
Cell Viability and Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the percentage of live, apoptotic, and necrotic cells following treatment with an apoptotic stimulus in the presence or absence of this compound.
Materials:
-
Mouse cell line of interest (e.g., Bax-/- MEFs)
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., BH3 mimetics like S63845 and A1331852)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Add the apoptotic stimulus at a pre-determined EC50 concentration.
-
Include appropriate controls: untreated cells, cells treated with apoptotic stimulus only, and cells treated with this compound only.
-
-
Incubation: Incubate the cells for a period determined by the kinetics of the apoptotic stimulus (typically 16-24 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells, and wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 2. Experimental workflow for apoptosis analysis using flow cytometry.
Caspase Activity Assay
This assay measures the activity of executioner caspases (e.g., caspase-3/7) to determine the extent of apoptosis inhibition by this compound.
Materials:
-
Mouse cell line or primary cells (e.g., Bax-/- thymocytes)
-
This compound
-
Apoptotic stimulus
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with the apoptotic stimulus in the presence or absence of this compound as described in the flow cytometry protocol.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells. This reagent contains a luminogenic caspase-3/7 substrate and a cell lysis buffer.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction to occur.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Clonogenic Survival Assay
This long-term assay assesses the ability of cells to retain their reproductive integrity and form colonies after a transient exposure to an apoptotic stimulus, with and without the protection of this compound.
Materials:
-
Mouse cell line (e.g., Bax-/- MEFs)
-
This compound
-
Apoptotic stimulus (e.g., ABT-737)
-
Complete cell culture medium
-
Crystal Violet staining solution
Procedure:
-
Cell Treatment: Treat cells with the apoptotic stimulus for a short period (e.g., 1 hour) in the presence or absence of this compound.
-
Wash and Re-plate: After the treatment period, wash the cells thoroughly with fresh medium to remove the compounds.
-
Cell Seeding for Colony Formation: Trypsinize and count the cells. Seed a low number of cells (e.g., 200-1000 cells per 6-well plate) in fresh medium.
-
Incubation for Colony Growth: Incubate the plates for 7-14 days, allowing individual surviving cells to form macroscopic colonies.
-
Colony Staining:
-
Wash the plates with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with Crystal Violet solution.
-
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells). The surviving fraction can be calculated relative to the untreated control.
Conclusion
This compound is a powerful and specific inhibitor of mouse BAK-mediated apoptosis. Its unique mechanism of action, which involves the stabilization of the VDAC2-BAK complex, allows for the investigation of early apoptotic events while preserving cell viability. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the intricacies of the intrinsic apoptotic pathway. The continued use of this tool will undoubtedly contribute to a deeper understanding of apoptosis regulation and may inform the development of novel therapeutic strategies for diseases characterized by aberrant cell death.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Specificity of WEHI-9625 for Mouse BAK Over Human BAK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor WEHI-9625, focusing on its remarkable specificity for mouse BCL-2 homologous antagonist/killer (BAK) over its human ortholog. The document details the mechanism of action, presents quantitative data on its activity, and provides comprehensive experimental protocols for researchers seeking to utilize this tool compound.
Introduction
This compound is a novel tricyclic sulfone small molecule that acts as a potent inhibitor of apoptosis.[1] Unlike many apoptosis inhibitors that target caspases, this compound acts at an earlier stage, upstream of mitochondrial outer membrane permeabilization (MOMP), thereby preserving cellular function and long-term viability.[1] A key feature of this compound is its exquisite selectivity for the mouse form of the pro-apoptotic protein BAK, with no activity observed against human BAK or the closely related protein BAX.[2][3] This specificity makes this compound an invaluable tool for studying the specific role of mouse BAK in apoptosis.
Mechanism of Action
This compound does not directly bind to BAK. Instead, it targets the voltage-dependent anion channel 2 (VDAC2), a protein located in the mitochondrial outer membrane.[1][4][5] In healthy cells, VDAC2 sequesters BAK, maintaining it in an inactive state.[6] During apoptosis, BAK dissociates from VDAC2 to form oligomers that permeabilize the mitochondrial membrane.[3][5]
This compound functions by binding to VDAC2 and stabilizing the VDAC2-BAK complex.[4][5] This enhanced interaction prevents the release and subsequent activation of BAK, effectively blocking the intrinsic apoptosis pathway mediated by mouse BAK.[1][4][5]
Quantitative Data: Specificity of this compound
The activity of this compound has been quantified in various cellular assays. The following table summarizes the effective concentration (EC50) of this compound required to inhibit apoptosis driven by mouse BAK, and its lack of activity against human BAK and BAX.
| Target Protein | Cell Line | Assay | EC50 | Reference |
| Mouse BAK | Mcl1-/- Bax-/- MEFs | Inhibition of BIM BH3-induced mitochondrial membrane potential loss | 69 nM | [1] |
| Human BAK | Not Applicable | Not Active | > 10 µM (inferred) | [2][3] |
| BAX | Not Applicable | Not Active | > 10 µM (inferred) | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the specificity and mechanism of action of this compound.
Cell Viability Assay (Propidium Iodide Staining by Flow Cytometry)
This protocol is designed to assess the ability of this compound to protect cells from apoptosis induced by BH3-mimetics.
Materials:
-
Bax-/-Vdac2-/- mouse embryonic fibroblasts (MEFs) stably expressing wild-type or mutant VDAC2.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
BH3-mimetics (e.g., 10 µM S63845 and 0.1 µM A1331852).
-
This compound.
-
Propidium Iodide (PI) staining solution.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed Bax-/-Vdac2-/- MEFs in 96-well plates.
-
Treat cells with an approximate EC50 concentration of the chosen BH3-mimetic combination to induce apoptosis.
-
Concurrently, treat cells with a dose range of this compound (e.g., 0-10 µM).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in PI staining solution according to the manufacturer's instructions.
-
Analyze the percentage of PI-negative (viable) cells by flow cytometry.[5][7]
BAK Activation Assay (Intracellular Flow Cytometry)
This assay measures the conformational change of BAK that occurs upon activation.
Materials:
-
Bax-/- MEFs.
-
Apoptotic stimulus (e.g., ABT-737).
-
This compound.
-
Fixation and permeabilization buffers.
-
Conformation-specific anti-BAK antibody (e.g., G317-2) conjugated to a fluorophore.
-
Flow cytometer.
Procedure:
-
Treat Bax-/- MEFs with an apoptotic stimulus in the presence or absence of this compound.
-
Incubate for the desired time.
-
Harvest and fix the cells.
-
Permeabilize the cells.
-
Stain with the fluorophore-conjugated anti-active BAK antibody.
-
Analyze the fluorescence intensity by flow cytometry to quantify the level of BAK activation.[3]
Co-Immunoprecipitation of BAK and VDAC2
This protocol determines the effect of this compound on the interaction between BAK and VDAC2.
Materials:
-
Cells expressing tagged versions of VDAC2 (e.g., HA-VDAC2).
-
This compound.
-
Lysis buffer (e.g., digitonin-containing buffer).
-
Anti-tag antibody (e.g., anti-HA).
-
Protein A/G beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against BAK and the tag.
Procedure:
-
Treat cells with or without this compound.
-
Lyse the cells to solubilize mitochondrial proteins.
-
Incubate the lysate with an anti-tag antibody to capture the VDAC2 complex.
-
Add Protein A/G beads to immunoprecipitate the antibody-protein complex.
-
Wash the beads to remove non-specific binding partners.
-
Elute the bound proteins.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for BAK and the VDAC2 tag to assess their co-precipitation.[5]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated inhibition of mouse BAK.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating the specificity of this compound.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Bak Activation by VDAC2 Is Dependent on the Bak Transmembrane Anchor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for WEHI-9625: An Inhibitor of BAK-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-9625 is a potent and specific small molecule inhibitor of mouse BCL-2 antagonist/killer (BAK)-mediated apoptosis. It is a first-in-class tricyclic sulfone that acts by binding to the voltage-dependent anion channel 2 (VDAC2) on the outer mitochondrial membrane. This binding event stabilizes the VDAC2-BAK protein complex, thereby preventing the conformational changes in BAK that are necessary for the initiation of the intrinsic apoptotic cascade. Notably, this compound is inactive against human BAK and the closely related pro-apoptotic protein BAX, making it a valuable tool for studying the specific role of mouse BAK in apoptosis. These application notes provide detailed protocols for utilizing this compound to inhibit apoptosis in murine cell systems.
Mechanism of Action
This compound exerts its anti-apoptotic effect through a novel mechanism that involves the modulation of the VDAC2-BAK interaction at the mitochondrial outer membrane. In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, oligomerizes, and forms pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[1][2][3]
This compound binds to VDAC2 and enhances its ability to sequester BAK.[1][4] This stabilization of the VDAC2-BAK complex effectively blocks the initial steps of BAK activation, thus inhibiting downstream apoptotic events such as mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, cell death.[2][4] The inhibitory activity of this compound is dependent on the presence of VDAC2 and is specific to mouse BAK.[3]
References
Application Notes and Protocols for Studying BAK-Dependent Cell Death with WEHI-9625
For Researchers, Scientists, and Drug Development Professionals
WEHI-9625 is a pioneering, first-in-class small molecule inhibitor of apoptosis, distinguished by its specific mechanism of action targeting the pro-apoptotic protein BAK.[1][2] As a tricyclic sulfone, this compound offers a unique tool for the selective study of apoptosis mediated by mouse BAK, providing a means to dissect its role in various cellular processes and disease models.[3][4]
Mechanism of Action
This compound functions by binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane.[3][4][5] This binding event stabilizes the interaction between VDAC2 and mouse BAK, effectively sequestering BAK in an inactive state.[5][6][7] By preventing the dissociation of BAK from VDAC2, this compound blocks the subsequent activation, dimerization, and oligomerization of BAK, which are critical steps for mitochondrial outer membrane permeabilization (MOMP) and the downstream activation of caspases.[6][7] A key feature of this compound is its specificity for the mouse form of BAK; it does not exhibit activity against human BAK or the closely related pro-apoptotic protein BAX.[1][2][8] This specificity makes it an invaluable tool for preclinical studies in mouse models.
Applications
-
Selective Inhibition of BAK-Mediated Apoptosis: Investigate cellular pathways and phenomena specifically governed by mouse BAK, without the confounding effects of BAX-dependent apoptosis.
-
Study of VDAC2-BAK Interaction: Elucidate the molecular details of how VDAC2 regulates BAK function and how this interaction can be pharmacologically modulated.
-
Therapeutic Proof-of-Concept Studies: In mouse models of diseases where excessive apoptosis contributes to pathology, this compound can be used to explore the therapeutic potential of inhibiting BAK.[4]
-
Preservation of Cellular Function: Unlike caspase inhibitors that act late in the apoptotic cascade, this compound preserves mitochondrial integrity and long-term clonogenic potential, allowing for the study of rescued cells.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line/System | Notes | Reference |
| EC50 | 69 nM | Not specified | First-in-class inhibitor of apoptosis. | [1] |
| Concentration Range | 0 - 10 µM | Mcl1-/-Bax-/- MEFs | Effective in preventing cell death mediated by BAK. | [1] |
| Apoptotic Stimuli | EC70 doses | Various mouse cell types | Used to induce apoptosis in studies evaluating this compound's inhibitory effects. | |
| BH3-mimetics | 10 µM S63845 and 0.1 µM A1331852 | BAX/VDAC2-deficient MEFs | Used to induce BAK-dependent apoptosis. | [9] |
Experimental Protocols
Cell Culture and Treatment
This protocol is based on methodologies used for Mouse Embryonic Fibroblasts (MEFs).
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-Asparagine
-
2-Mercaptoethanol (2-ME)
-
This compound (dissolved in DMSO)
-
Apoptosis-inducing agent (e.g., BH3-mimetics like ABT-737, S63845, A1331852)
-
Tissue culture plates/flasks
Procedure:
-
Cell Culture: Culture MEFs in DMEM supplemented with 8% FBS, 250 µM L-asparagine, and 50 µM 2-ME. Maintain the cells in a humidified incubator at 37°C with 10% CO2.[5]
-
Cell Seeding: Seed the cells at an appropriate density in tissue culture plates and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for a specified period (e.g., 1-2 hours) before inducing apoptosis.
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., BH3-mimetic) to the cell culture medium and incubate for the desired time.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis. For adherent cells, collect the supernatant containing floating (apoptotic) cells and then trypsinize the adherent cells. Combine the fractions for analysis.
Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells as described in the cell culture protocol.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Gating Strategy:
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Loss of mitochondrial membrane potential is a key event in apoptosis. This can be assessed using potentiometric dyes like JC-1 or TMRE.
Materials:
-
JC-1 or TMRE dye
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure (using JC-1):
-
Cell Treatment: Treat cells with this compound and an apoptosis-inducing agent as described previously.
-
Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) in cell culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis:
-
Flow Cytometry: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Analyze the shift from red to green fluorescence.
-
Fluorescence Microscopy: Visualize the change in fluorescence from red (healthy mitochondria) to green (depolarized mitochondria).
-
BAK Activation Assay
This assay detects the conformational change in BAK that occurs upon activation.
Materials:
-
Antibody specific for the activated conformation of BAK (e.g., anti-BAK α1 antibody).
-
Permeabilization/fixation buffer (e.g., containing saponin or digitonin).
-
Fluorophore-conjugated secondary antibody.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the antibody manufacturer's protocol to allow intracellular staining.
-
Primary Antibody Staining: Incubate the cells with the primary antibody against activated BAK.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorophore-conjugated secondary antibody.
-
Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells with activated BAK.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]
- 5. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
WEHI-9625: In Vivo Stability and Delivery Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note: Understanding the In Vivo Behavior of WEHI-9625
This compound is a novel small molecule inhibitor of apoptosis, acting by stabilizing the interaction between the voltage-dependent anion channel 2 (VDAC2) and the pro-apoptotic protein BAK. This stabilization prevents the BAK-mediated mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway. While the cellular mechanism of this compound is a subject of ongoing research, its potential as a tool to modulate apoptosis in various disease models necessitates a thorough understanding of its in vivo properties, including its stability and effective delivery methods.
This document provides detailed protocols for the formulation, delivery, and assessment of the in vivo stability of this compound in murine models. Due to the limited publicly available pharmacokinetic data for this compound, this guide also offers a comprehensive framework for researchers to determine key pharmacokinetic parameters, enabling robust and reproducible in vivo studies.
Mechanism of Action: this compound Signaling Pathway
This compound functions by targeting the VDAC2-BAK complex on the mitochondrial outer membrane. In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon apoptotic signaling, BAK is released from VDAC2 to initiate apoptosis. This compound binds to VDAC2, enhancing its interaction with BAK and effectively locking BAK in an inactive state, thereby inhibiting apoptosis.
Caption: Signaling pathway of this compound in inhibiting apoptosis.
Quantitative Data Summary
| Parameter | Description | Units |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | hours (h) |
| Peak Plasma Concentration (Cmax) | The maximum concentration of the drug observed in the plasma after administration. | ng/mL or µM |
| Time to Peak Concentration (Tmax) | The time at which the peak plasma concentration is observed. | hours (h) |
| Area Under the Curve (AUC) | The total drug exposure over time. | ng·h/mL or µM·h |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | mL/h/kg |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |
Experimental Protocols
Formulation of this compound for In Vivo Administration
The following formulations are recommended for preparing this compound for oral and intraperitoneal administration in mice. It is crucial to prepare these formulations fresh on the day of dosing.
Table 1: this compound In Vivo Formulations
| Administration Route | Vehicle Composition | Final Concentration | Preparation Steps |
| Oral (PO) / Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | 1. Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).2. Add PEG300 to the DMSO stock solution and mix thoroughly.3. Add Tween-80 and mix until the solution is clear.4. Add saline to the desired final volume and vortex to ensure a homogenous suspension. |
| Oral (PO) / Intraperitoneal (IP) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 1. Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).2. Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.3. Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly. |
| Oral (PO) / Intraperitoneal (IP) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 1. Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).2. Add the DMSO stock solution to corn oil and mix thoroughly. Note: This formulation is suitable for longer-term studies but should be used with caution if the dosing period exceeds two weeks. |
In Vivo Administration Protocols
The following are standardized protocols for intraperitoneal injection and oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
2.1 Intraperitoneal (IP) Injection Protocol
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Injection: Aspirate briefly to ensure no fluid (blood or urine) is drawn back, then slowly inject the this compound formulation. The recommended maximum injection volume is 10 mL/kg.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
2.2 Oral Gavage Protocol
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gavage Needle Selection: Use a 20-22 gauge, 1.5-2 inch curved or straight gavage needle with a ball tip.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the esophagus, administer the this compound formulation slowly. The recommended maximum gavage volume is 10 mL/kg.
-
Post-gavage Monitoring: Return the mouse to its cage and observe for any signs of respiratory distress or discomfort.
Protocol for Assessing In Vivo Stability and Pharmacokinetics
This protocol outlines a typical pharmacokinetic study in mice to determine the key parameters for a novel small molecule like this compound.
Caption: Experimental workflow for a pharmacokinetic study.
3.1 Animal Dosing and Blood Collection
-
Animal Groups: Use at least two groups of mice (n=3-5 per group). One group will receive an intravenous (IV) bolus dose (for determination of absolute bioavailability), and the other group(s) will receive the this compound formulation via the desired experimental route (e.g., oral or IP).
-
Dosing: Administer a known dose of this compound.
-
Serial Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. Blood can be collected via the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
3.2 Bioanalytical Method
-
Sample Preparation: Develop a method to extract this compound from the plasma matrix. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
LC-MS/MS Analysis: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in the plasma samples. This will require establishing a standard curve with known concentrations of this compound.
3.3 Pharmacokinetic Data Analysis
-
Concentration-Time Profile: Plot the plasma concentration of this compound versus time for each administration route.
-
Non-Compartmental Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin, R) to perform a non-compartmental analysis of the concentration-time data to calculate the key pharmacokinetic parameters listed in the summary table above.
By following these detailed protocols, researchers can effectively formulate and deliver this compound for in vivo studies and generate the necessary pharmacokinetic data to understand its stability, exposure, and overall behavior in a preclinical setting. This information is critical for designing meaningful efficacy and toxicology studies and for the continued development of this compound as a potential therapeutic agent.
Application Notes and Protocols for Measuring WEHI-9625 Activity in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-9625 is a novel small molecule inhibitor of apoptosis. It functions by specifically targeting the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and the pro-apoptotic protein BAK in mice. By binding to VDAC2, this compound stabilizes the VDAC2-BAK complex, preventing BAK activation and subsequent downstream apoptotic events.[1][2] This makes this compound a valuable tool for studying the fundamental mechanisms of apoptosis and for potential therapeutic applications where inhibiting apoptosis is beneficial. Unlike many apoptosis inhibitors that target caspases, this compound acts at an earlier stage, upstream of mitochondrial outer membrane permeabilization (MOMP), thereby preserving mitochondrial integrity and long-term cell viability.[1][2] Notably, this compound is specific for mouse BAK and does not inhibit human BAK or the closely related pro-apoptotic protein BAX.[3]
These application notes provide detailed protocols for various cellular assays to quantify the activity of this compound. The described methods will enable researchers to assess its efficacy in inhibiting apoptosis, understand its mechanism of action, and evaluate its potential in different experimental models.
Data Presentation
The following table summarizes the quantitative data on the activity of this compound in inhibiting apoptosis in a mouse cell line.
| Cell Line | Apoptotic Stimulus | Assay | Endpoint | This compound Activity (EC50) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) (Bax-/-) | BH3 mimetics (10 µM S63845 and 0.1 µM A1331852) | Cell Viability (Propidium Iodide Exclusion) | Inhibition of Cell Death | ~100 nM | [1] |
| Not Specified | Not Specified | Apoptosis Inhibition | Inhibition of Apoptosis | 69 nM |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and the general workflows for the described experimental protocols.
This compound Signaling Pathway
General Experimental Workflow
Experimental Protocols
Cell Viability Assay by Propidium Iodide (PI) Staining
This assay measures the loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis.
Materials:
-
Mouse cell line of interest (e.g., Bax-/- MEFs)
-
Complete cell culture medium
-
This compound
-
Apoptotic stimulus (e.g., BH3 mimetics)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
Flow cytometer
Protocol:
-
Seed cells in a 24-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0-10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce apoptosis by adding the desired stimulus (e.g., an EC70 dose of a BH3 mimetic).
-
Incubate for the desired time period (e.g., 4-24 hours).
-
Harvest both adherent and floating cells and pellet by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 200 µL of cold PBS.
-
Add PI to a final concentration of 1-2 µg/mL.
-
Incubate on ice, protected from light, for 15 minutes.
-
Analyze the samples by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
The percentage of PI-positive cells represents the dead cell population.
Mitochondrial Depolarization Assay using JC-1
This assay measures the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
Materials:
-
Mouse cell line of interest
-
Complete cell culture medium
-
This compound
-
Apoptotic stimulus
-
JC-1 reagent
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed and treat cells with this compound and the apoptotic stimulus as described in the PI staining protocol.
-
At the end of the treatment period, harvest the cells.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of pre-warmed culture medium containing JC-1 (final concentration typically 1-5 µM).
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Centrifuge the cells and wash once with PBS to remove excess JC-1.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify mitochondrial depolarization.
Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.
Materials:
-
Mouse cell line of interest
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound
-
Apoptotic stimulus
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound and the apoptotic stimulus as described previously.
-
At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader. A decrease in luminescence in this compound-treated cells compared to the stimulus-only control indicates inhibition of caspase activation.
Co-Immunoprecipitation of VDAC2 and BAK
This assay is used to demonstrate the stabilization of the VDAC2-BAK interaction by this compound.
Materials:
-
Mouse cell line expressing endogenous or tagged VDAC2 and BAK
-
This compound
-
Apoptotic stimulus (optional, to show dissociation in the absence of this compound)
-
Lysis buffer (e.g., CHAPS-based) containing protease inhibitors
-
Antibody against VDAC2 or BAK for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE reagents and Western blotting equipment
-
Antibodies against VDAC2 and BAK for detection
Protocol:
-
Culture and treat cells with this compound (and apoptotic stimulus if applicable).
-
Lyse the cells in a non-denaturing lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both VDAC2 and BAK, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system. An increase in the co-immunoprecipitated protein in the this compound-treated sample indicates stabilization of the complex.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after transient treatment with an apoptotic stimulus in the presence or absence of this compound.
Materials:
-
Mouse cell line of interest
-
Complete cell culture medium
-
This compound
-
Apoptotic stimulus
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Treat cells in suspension or as a monolayer with the apoptotic stimulus and this compound for a defined period (e.g., 24 hours).
-
Wash the cells to remove the compounds.
-
Count the viable cells (e.g., using trypan blue exclusion).
-
Seed a known number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
The surviving fraction is calculated as (number of colonies formed / number of cells seeded) / (plating efficiency of control cells). An increase in the surviving fraction in this compound-treated cells demonstrates its protective effect.[4]
References
- 1. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
WEHI-9625: Application Notes and Protocols for Preserving Cell Viability In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-9625 is a novel, cell-permeable tricyclic sulfone small molecule that acts as a potent and selective inhibitor of mouse BAK-driven apoptosis. By specifically targeting the interaction between the voltage-dependent anion channel 2 (VDAC2) and the pro-apoptotic protein BAK, this compound preserves cell viability by preventing the initiation of the intrinsic apoptotic cascade. Unlike caspase inhibitors, which act downstream of mitochondrial outer membrane permeabilization (MOMP), this compound functions at an earlier checkpoint, preserving mitochondrial integrity and cellular function. These characteristics make this compound a valuable tool for research into apoptosis and a potential therapeutic agent for conditions where preventing cell death is beneficial.
Mechanism of Action
This compound exerts its pro-survival effect by binding to VDAC2 and stabilizing the VDAC2-BAK complex.[1] In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK undergoes a conformational change, dissociates from VDAC2, and oligomerizes to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. This compound reinforces the inhibitory interaction between VDAC2 and BAK, effectively preventing this activation step and preserving cell viability.[1]
Quantitative Data
The efficacy of this compound in preserving cell viability has been demonstrated across various cell types and apoptotic stimuli. The following tables summarize the key quantitative data.
Table 1: Potency of this compound in Inhibiting Apoptosis
| Cell Line | Apoptotic Stimulus | Assay | EC50 (nM) | Reference |
| Mcl-1-/- Bax-/- MEFs | ABT-737 | Cell Viability | 69 | [2] |
Table 2: Effect of this compound on Apoptotic Markers
| Cell Type | Apoptotic Stimulus | Assay | Endpoint Measured | Result | Reference |
| Bax-/- thymocytes | Dexamethasone | Caspase-3/7 Activity | Reduction in Caspase Activity | Significant | [1] |
| Bax-/- platelets | ABT-737 | Caspase-3/7 Activity | Reduction in Caspase Activity | Significant | [1] |
| Mcl-1-/- Bax-/- MEFs | BIM BH3 peptide | Mitochondrial Depolarization (DiOC2(3)) | Prevention of depolarization | Potent | [2] |
Experimental Protocols
Detailed protocols for key assays to evaluate the efficacy of this compound are provided below.
Cell Viability Assay (Propidium Iodide Staining)
This protocol describes the assessment of cell viability by flow cytometry using propidium iodide (PI), a fluorescent dye that is excluded from live cells with intact membranes.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Apoptotic stimulus (e.g., ABT-737, etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound for 1-2 hours.
-
Add the desired apoptotic stimulus to the wells. Include appropriate controls (untreated, stimulus only, this compound only).
-
Incubate the plate for the required time for the apoptotic stimulus to induce cell death (e.g., 16-24 hours).
-
Harvest the cells by centrifugation.
-
Wash the cell pellets once with cold PBS.
-
Resuspend the cells in PBS containing PI.
-
Analyze the samples on a flow cytometer, measuring the percentage of PI-positive (dead) cells.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol measures the mitochondrial membrane potential (ΔΨm) using the fluorescent dye JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a collapsed ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound
-
Apoptotic stimulus
-
JC-1 staining solution
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound and the apoptotic stimulus as described in the cell viability protocol.
-
At the end of the treatment period, add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at both green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~560/595 nm) wavelengths using a fluorescence plate reader.
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Caspase-3/7 Activity Assay
This protocol quantifies the activity of executioner caspases-3 and -7, which are activated during apoptosis, using a luminogenic substrate.
Materials:
-
Cells of interest
-
White, opaque 96-well plates
-
This compound
-
Apoptotic stimulus
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white, opaque 96-well plate.
-
Treat cells with this compound and the apoptotic stimulus.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Assay Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. A decrease in luminescence in this compound treated cells indicates inhibition of caspase activation.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies, providing a measure of their reproductive integrity following treatment.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound
-
Apoptotic stimulus
-
Complete growth medium
-
Crystal Violet staining solution
Procedure:
-
Treat a bulk culture of cells with this compound and the apoptotic stimulus for a defined period (e.g., 24 hours).
-
Harvest the cells, count them, and seed a known number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with Crystal Violet.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control. An increase in the surviving fraction with this compound treatment indicates long-term preservation of cell viability.
Applications in Drug Development
This compound and similar molecules that target the early stages of apoptosis hold significant promise in various therapeutic areas. By preserving the viability and function of healthy cells, they could be used to:
-
Reduce ischemia-reperfusion injury: Protect tissues and organs from damage during events like stroke, heart attack, or organ transplantation.
-
Prevent neurodegeneration: Slow the progression of neurodegenerative diseases characterized by excessive neuronal cell death.
-
Mitigate side effects of chemotherapy: Protect healthy cells from the cytotoxic effects of cancer treatments.
Conclusion
This compound is a powerful research tool for dissecting the molecular mechanisms of apoptosis. Its ability to preserve cell viability by stabilizing the VDAC2-BAK complex upstream of mitochondrial damage offers a distinct advantage over traditional apoptosis inhibitors. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their in vitro studies. Further investigation into the therapeutic potential of targeting this early apoptotic checkpoint is warranted.
References
Application Notes and Protocols for Studying VDAC2 Function Using WEHI-9625
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-9625 is a novel, potent, and specific small molecule inhibitor of mouse Bcl-2 antagonist/killer 1 (BAK)-mediated apoptosis. It exerts its inhibitory effect by directly binding to the Voltage-Dependent Anion Channel 2 (VDAC2), a protein residing in the outer mitochondrial membrane. By stabilizing the VDAC2-BAK complex, this compound prevents the conformational changes in BAK that are necessary for its oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP), a critical step in the intrinsic apoptosis pathway.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound to investigate the function of VDAC2 in regulating apoptosis.
Mechanism of Action
This compound is a tricyclic sulfone that selectively inhibits apoptosis driven by mouse BAK.[1] It does not affect apoptosis mediated by the closely related protein BAX or human BAK. The inhibitory activity of this compound is dependent on its interaction with VDAC2. Specifically, this compound is thought to bind to a pocket on VDAC2 that involves the amino acid residue Alanine 172 (A172).[5][6] This binding enhances the natural inhibitory function of VDAC2 on BAK, effectively locking BAK in its inactive conformation and preventing its dissociation from VDAC2 upon receiving an apoptotic stimulus.[3][4][5][6]
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting apoptosis.
| Parameter | Cell Line/System | Value | Reference |
| EC50 for Apoptosis Inhibition | Mouse embryonic fibroblasts (Mcl1-/-) | 69 nM | [1] |
Note: Further quantitative data from Cellular Thermal Shift Assays (CETSA) demonstrating the thermal stabilization of VDAC2 by this compound is not yet publicly available in a tabulated format. However, the primary literature confirms VDAC2 as the direct target through genetic and biochemical approaches.
Experimental Protocols
Herein are detailed protocols for key experiments to study the function of VDAC2 using this compound.
Apoptosis Induction and Inhibition Assay using Propidium Iodide (PI) Staining
This assay measures cell death by quantifying the uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised plasma membranes.
Materials:
-
Mouse cell line of interest (e.g., Mouse Embryonic Fibroblasts, MEFs)
-
This compound (dissolved in DMSO)
-
Apoptotic stimulus (e.g., ABT-737 for Mcl1-/- MEFs)
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 24-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce apoptosis by adding the desired stimulus (e.g., an EC70 dose of ABT-737).
-
Incubate for the desired time period (e.g., 6-24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100-200 µL of cold PBS containing the PI staining solution.
-
Incubate on ice for 15 minutes in the dark.
-
Analyze the cells by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Gate on the cell population and quantify the percentage of PI-positive (dead) cells.
Mitochondrial Membrane Potential Assay using JC-1
This assay assesses mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). In healthy cells, the JC-1 dye forms aggregates in the mitochondria, emitting red fluorescence. Upon mitochondrial depolarization, a key event in apoptosis, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
Materials:
-
Mouse cell line of interest
-
This compound
-
Apoptotic stimulus
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed and treat cells with this compound and the apoptotic stimulus as described in the PI staining protocol.
-
At the end of the treatment period, add JC-1 dye to the cell culture medium to a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cells in PBS.
-
Analyze the cells immediately by flow cytometry, detecting both green (e.g., FL1) and red (e.g., FL2) fluorescence.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Caspase-3/7 Activation Assay
This assay measures the activity of executioner caspases, which are key proteases activated during apoptosis.
Materials:
-
Mouse cell line of interest
-
This compound
-
Apoptotic stimulus
-
Caspase-3/7 activity assay kit (e.g., containing a luminogenic or fluorogenic substrate)
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with this compound and the apoptotic stimulus as previously described.
-
At the end of the incubation period, add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence or fluorescence using a plate reader.
-
A decrease in signal in this compound-treated cells indicates inhibition of caspase activation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Mouse cell line of interest
-
This compound
-
PBS supplemented with protease inhibitors
-
Liquid nitrogen
-
Thermal cycler or heating block
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against VDAC2 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture cells to high confluency.
-
Treat one batch of cells with this compound (at a concentration known to be effective, e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in a small volume of PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against VDAC2.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control confirms the thermal stabilization of VDAC2 by the compound.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in studying VDAC2 function.
Caption: Mechanism of this compound action in inhibiting apoptosis.
Caption: General workflow for apoptosis inhibition assays.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VDAC2 and the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis | PLOS Biology [journals.plos.org]
Application Notes and Protocols for WEHI Small Molecules in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice.
WEHI-9625: A Selective Inhibitor of Mouse BAK-Mediated Apoptosis
While the query specifically requested applications of this compound in neurodegenerative disease models, a comprehensive review of the available literature does not currently indicate its direct application in this context. This compound is a novel tricyclic sulfone small molecule that has been identified as a potent and selective inhibitor of mouse BAK-mediated apoptosis.[1][2] Its mechanism of action involves binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane, which in turn stabilizes the VDAC2-BAK protein complex.[3][4] This stabilization prevents the activation of BAK, a key protein in the intrinsic apoptosis pathway, thereby blocking downstream apoptotic events such as mitochondrial outer membrane permeabilization (MOMP).[2][4]
The specificity of this compound for mouse BAK, and not human BAK, is a critical consideration for its translational potential.[2][4] Although direct applications in neurodegenerative models are not yet reported, its utility as a tool compound to study the role of BAK-dependent apoptosis in various pathological conditions, including neurodegeneration, in murine models is significant.
WEHI-3773: A BAX Inhibitor with Neuroprotective Potential in Parkinson's Disease Models
WEHI-3773 is a small molecule inhibitor of BAX-mediated apoptosis, a critical pathway implicated in the neuronal cell death observed in neurodegenerative diseases such as Parkinson's disease.[5][6] This compound represents a promising therapeutic strategy aimed at slowing the progression of such diseases by preventing the premature death of neurons.[5][6][7]
Mechanism of Action
WEHI-3773 functions by preventing the recruitment of the pro-apoptotic protein BAX to the mitochondria.[5][6] It achieves this by inhibiting the interaction between BAX and the voltage-dependent anion channel 2 (VDAC2), a protein on the mitochondrial outer membrane that facilitates BAX translocation and activation.[5][8] By blocking this interaction, WEHI-3773 effectively keeps BAX away from the mitochondria, thereby preventing the initiation of the apoptotic cascade and subsequent cell death.[5][6][7] In neurons, inhibiting BAX alone may be sufficient to prevent apoptosis, making WEHI-3773 a particularly attractive candidate for neuroprotection.[5]
Signaling Pathway of WEHI-3773 Action
Caption: BAX-mediated apoptosis and its inhibition by WEHI-3773.
Experimental Protocols
In Vitro Cell Viability Assay in Neuronal Cells
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons in appropriate media and conditions.
-
Induction of Apoptosis: Treat the cells with a known neurotoxin relevant to Parkinson's disease, such as 6-hydroxydopamine (6-OHDA) or MPP+, to induce apoptosis.
-
Treatment with WEHI-3773: Co-treat the cells with varying concentrations of WEHI-3773. Include a vehicle control (e.g., DMSO).
-
Assessment of Cell Viability: After a suitable incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay, LDH release assay, or automated cell counting with trypan blue exclusion.
-
Data Analysis: Calculate the percentage of viable cells in each treatment group relative to the untreated control. Determine the EC50 of WEHI-3773 for neuroprotection.
Immunofluorescence for BAX Localization
-
Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with an apoptotic stimulus in the presence or absence of WEHI-3773.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against BAX and a fluorescently labeled secondary antibody. Co-stain with a mitochondrial marker (e.g., MitoTracker Red).
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Assess the co-localization of BAX with mitochondria in the different treatment groups to determine if WEHI-3773 prevents BAX translocation.
WEHI-345: A RIPK2 Inhibitor for Mitigating Neuroinflammation
WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the inflammatory response mediated by the nucleotide-binding oligomerization domain (NOD)-like receptors.[9][10] By targeting RIPK2, WEHI-345 has shown therapeutic potential in models of inflammatory diseases, including those with a neuroinflammatory component like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[10][11]
Mechanism of Action
WEHI-345 inhibits the kinase activity of RIPK2.[9] In the context of neuroinflammation, the activation of NOD1 and NOD2 receptors by pathogen- or damage-associated molecular patterns leads to the recruitment and autophosphorylation of RIPK2. Activated RIPK2 then triggers downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[10][12] WEHI-345 delays the ubiquitylation and activation of RIPK2, thereby preventing the production of these inflammatory mediators.[9][10]
Signaling Pathway of WEHI-345 Action
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VDAC2 and the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis | PLOS Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. newatlas.com [newatlas.com]
- 7. wehi.edu.au [wehi.edu.au]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WEHI-9625 in Preclinical Models of Ischemia-Reperfusion Injury
For Research Use Only.
Introduction
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical scenarios, including myocardial infarction, stroke, and organ transplantation. A key contributor to cell death in IRI is apoptosis, or programmed cell death. WEHI-9625 is a novel small molecule inhibitor of apoptosis.[1][2] It functions by binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane, which stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK.[1][3][4] This stabilization prevents BAK from activating and initiating the mitochondrial pathway of apoptosis.[1][3] Given the crucial role of apoptosis in IRI, this compound presents a promising therapeutic candidate for mitigating tissue damage in this context.
These application notes provide a comprehensive overview of the proposed use of this compound in preclinical mouse models of myocardial and renal ischemia-reperfusion injury. The protocols detailed below are based on established methodologies for inducing IRI and for evaluating the efficacy of anti-apoptotic agents.
Mechanism of Action of this compound
This compound is a tricyclic sulfone compound that selectively inhibits the pro-apoptotic protein mouse BAK.[1][5] It does not directly inhibit BAK but rather targets its interaction with VDAC2, an outer mitochondrial membrane protein.[1][3][4] In healthy cells, VDAC2 sequesters BAK, preventing its activation.[3] Upon an apoptotic stimulus, BAK is released from VDAC2, oligomerizes, and forms pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[6] this compound reinforces the VDAC2-BAK interaction, effectively locking BAK in its inactive state and preventing the initiation of apoptosis.[1][3][4]
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis | PLOS Biology [journals.plos.org]
- 4. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting WEHI-9625 Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results when using WEHI-9625 to inhibit apoptosis. This resource provides troubleshooting strategies and answers to frequently asked questions to help you identify and resolve common issues in your experimental workflow.
A critical point to understand when working with this compound is its specific mechanism of action. Contrary to some initial beliefs, This compound is not a direct inhibitor of Mcl-1 . Instead, it functions by binding to Voltage-Dependent Anion Channel 2 (VDAC2) and enhancing its ability to inhibit apoptosis driven specifically by mouse BAK.[1][2][3] This specificity is a crucial factor in experimental design and troubleshooting.
Key Considerations for this compound Experiments
Before delving into specific troubleshooting questions, it is essential to ensure that your experimental setup is appropriate for the known mechanism of this compound. The following table summarizes the critical factors for a successful experiment.
| Factor | Requirement for this compound Activity | Rationale |
| Species of Cells | Mouse | This compound is highly specific for inhibiting mouse BAK .[4] It is reported to be inactive against human BAK and BAX.[4] |
| BAK/BAX Expression | Cells must express mouse BAK and be undergoing BAK-dependent apoptosis. | This compound's inhibitory effect is mediated through the stabilization of the VDAC2-BAK complex.[2][3] It will not be effective if apoptosis is driven by BAX or other pathways. |
| VDAC2 Expression | Cells must express VDAC2. | VDAC2 is the direct binding partner for this compound, and the inhibitor functions by modulating the VDAC2-BAK interaction.[1][2] |
| Apoptotic Stimulus | The stimulus should induce intrinsic apoptosis mediated by BAK. | The effectiveness of this compound is dependent on the specific apoptotic pathway activated. |
| Compound Integrity | Proper storage and handling of this compound. | Like any small molecule inhibitor, improper storage can lead to degradation and loss of activity. |
Signaling Pathway of this compound in Apoptosis Inhibition
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered when this compound fails to inhibit apoptosis.
Q1: I am not observing any inhibition of apoptosis in my cells treated with this compound. What is the most likely reason?
A1: The most common reason for a lack of effect is the use of an inappropriate cell line. This compound is specifically an inhibitor of mouse BAK-driven apoptosis .[4]
-
Verify the species of your cells: If you are using human cells or cells from other non-murine species, this compound is not expected to be effective.
-
Confirm BAK-dependency: The apoptotic stimulus you are using must trigger a BAK-dependent cell death pathway. If your cells are BAX-dependent or utilize a different apoptotic route, this compound will not show an effect. Consider using a positive control cell line known to undergo BAK-dependent apoptosis.
-
Check VDAC2 expression: The target of this compound is VDAC2.[1] Cells with very low or absent VDAC2 expression will not respond to the inhibitor.
Q2: My untreated control cells show a high percentage of apoptosis. What could be the cause?
A2: High background apoptosis in your negative controls can mask the effect of any inhibitor and indicates a problem with your cell culture or handling.
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and not overgrown. Stressed cells can undergo spontaneous apoptosis.
-
Handling: Excessive pipetting, harsh centrifugation, or prolonged exposure to suboptimal temperatures can damage cells and induce apoptosis.[5]
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis. Regularly test your cell lines for contamination.
Q3: What concentration of this compound should I use, and for how long should I incubate it?
A3: The optimal concentration and incubation time can vary between cell lines and experimental conditions.
-
Dose-Response: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The reported EC50 for this compound is 69 nM, but a range of concentrations (e.g., 10 nM to 10 µM) should be tested.[4]
-
Time-Course: Apoptosis is a dynamic process. A time-course experiment is crucial to capture the window where inhibition is most effective. You may be analyzing your cells too early or too late.
Q4: How can I be sure that my apoptosis assay is working correctly?
A4: Including proper controls is essential to validate your assay.
-
Positive Control: Use a known inducer of apoptosis in your cell line to confirm that the assay can detect cell death.
-
Negative Control: An untreated or vehicle-treated (e.g., DMSO) group is necessary to establish the baseline level of apoptosis.
-
Assay-Specific Controls: For flow cytometry-based assays like Annexin V/PI, ensure you have single-stained controls for proper compensation setup.[6]
Experimental Protocols
General Protocol for Assessing this compound Activity
This protocol provides a general workflow for testing the efficacy of this compound in inhibiting apoptosis.
-
Cell Seeding: Plate your mouse cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-incubation with this compound: Add this compound at various concentrations to the appropriate wells. It is common to pre-incubate with the inhibitor for 1-2 hours before adding the apoptotic stimulus.
-
Induction of Apoptosis: Add the apoptotic stimulus of choice (e.g., a BH3 mimetic that activates BAK).
-
Incubation: Incubate the cells for a predetermined time, as determined by your time-course experiments.
-
Apoptosis Assay: Harvest the cells and perform your chosen apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assay).
-
Data Analysis: Quantify the percentage of apoptotic cells and compare the results from this compound treated groups to the control groups.
Troubleshooting Flowchart
If you are still facing issues, the following flowchart can guide you through a logical troubleshooting process.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. benchchem.com [benchchem.com]
reasons for WEHI-9625 inactivity in human cell lines
Welcome to the technical support center for WEHI-9625. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the activity of this compound and troubleshooting potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing any activity with this compound in our human cancer cell line. Is this expected?
A1: Yes, it is expected that this compound will be inactive in human cell lines. The primary reason for this is its species-specific mechanism of action. This compound does not directly inhibit MCL-1. Instead, it functions by binding to the voltage-dependent anion channel 2 (VDAC2) and stabilizing its interaction with the pro-apoptotic protein BAK. This stabilized complex prevents BAK-mediated apoptosis. However, this effect is specific to mouse BAK. This compound is reported to be completely inactive against human BAK and the related protein BAX.
Q2: What is the actual molecular target of this compound?
A2: The direct molecular target of this compound is VDAC2. By binding to VDAC2, it enhances VDAC2's ability to sequester and inhibit mouse BAK, thereby preventing the initiation of apoptosis.[1][2] It does not bind to MCL-1.
Q3: What are the key structural differences between mouse and human BAK that account for the species specificity of this compound?
A3: The precise structural basis for the species specificity is an active area of research. However, studies have identified key residues that differ between mouse and human BAK which are critical for the differential activity of this compound. For instance, residue L40 in mouse BAK corresponds to R42 in human BAK, and this difference is thought to contribute to the selective inhibition.
Q4: Is there a humanized mouse model to test MCL-1 inhibitors?
A4: Yes, "humanized" Mcl-1 (huMcl-1) mice have been developed. These models can be valuable for the pre-clinical evaluation of MCL-1 inhibitors that are intended for clinical use in humans.[3]
Q5: Can this compound be used as a negative control in experiments with human cell lines?
A5: Given its specific inactivity against human BAK, this compound can serve as an excellent negative control to demonstrate that the observed apoptotic effects in your human cell line experiments are not due to off-target effects on the VDAC2-BAK axis.
Troubleshooting Guide
If you are encountering unexpected results with this compound, please refer to the following troubleshooting guide.
Issue 1: No inhibition of apoptosis observed.
-
Root Cause: You are using a human cell line.
-
Explanation: this compound is inactive in human cell lines because it specifically stabilizes the interaction between VDAC2 and mouse BAK. It does not inhibit apoptosis mediated by human BAK.
-
Recommendation: To study the inhibition of BAK-mediated apoptosis, consider using a mouse cell line known to be sensitive to this compound, such as Bax knockout mouse embryonic fibroblasts (MEFs).
Issue 2: Unexpected cytotoxicity observed.
-
Root Cause 1: Compound precipitation.
-
Explanation: High concentrations of this compound may lead to precipitation in cell culture media, which can cause non-specific cytotoxicity.
-
Recommendation: Visually inspect your culture wells for any signs of precipitation. Prepare fresh dilutions of the compound and consider lowering the final concentration.
-
Root Cause 2: Off-target effects at high concentrations.
-
Explanation: While specific at its effective concentrations in mouse cells, very high concentrations of any small molecule can lead to off-target effects.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for your mouse cell line and use the lowest effective concentration.
Quantitative Data Summary
The following table summarizes the known activity of this compound.
| Parameter | Species | Cell Line/System | Value |
| EC50 | Mouse | - | 69 nM[1] |
| Activity | Human | Various | Inactive[1][4] |
Key Experimental Protocols
1. Cellular Viability Assay (Propidium Iodide Staining)
-
Objective: To assess cell death by measuring the uptake of propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes.
-
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (for mouse cells) or your test compound. Include appropriate positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
Induce apoptosis using a relevant stimulus if required.
-
At the desired time point, add PI to each well at a final concentration of 1-2 µg/mL.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell death.
-
2. Co-Immunoprecipitation (Co-IP) for VDAC2-BAK Interaction
-
Objective: To determine if this compound stabilizes the interaction between VDAC2 and BAK in mouse cells.
-
Methodology:
-
Treat mouse cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in TBS) supplemented with protease inhibitors.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against VDAC2 or BAK overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both VDAC2 and BAK. An increased amount of co-precipitated protein in the this compound treated sample indicates stabilization of the interaction.
-
Visualizations
Caption: Mechanism of this compound species-specific activity.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
WEHI-9625 Technical Support Center: Optimizing Treatment Duration and Dose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of WEHI-9625, a selective inhibitor of mouse BAK-mediated apoptosis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that selectively inhibits apoptosis driven by mouse BAK.[1][2] It functions by binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane.[1][2] This binding event stabilizes the interaction between VDAC2 and mouse BAK, effectively sequestering BAK and preventing its activation, which is a critical step in the intrinsic apoptosis pathway.[1][3][4]
Q2: What is the species specificity of this compound?
A2: this compound is highly specific for mouse BAK . It is completely inactive against human BAK and the closely related pro-apoptotic protein BAX from any species.[2] This specificity is crucial to consider when designing your experiments.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The reported EC50 for this compound is 69 nM.[2] In cell-based assays, concentrations ranging from 0 to 10 µM have been used to effectively prevent cell death mediated by mouse BAK.[2] The optimal concentration will be cell-type and stimulus-dependent, so a dose-response experiment is always recommended.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When preparing your working concentration, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically below 0.1%) to avoid solvent-induced toxicity.[5]
Q5: How long should I pre-incubate cells with this compound before inducing apoptosis?
A5: The optimal pre-incubation time can vary. A common starting point is to pre-treat cells with this compound for 1 to 4 hours before adding the apoptotic stimulus. This allows sufficient time for the compound to enter the cells and engage with its target. However, for longer-term experiments, continuous exposure may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of apoptosis observed. | Incorrect Species: You are using human cells or a non-mouse cell line. | This compound is specific for mouse BAK.[2] Ensure your experimental system utilizes mouse cells or expresses mouse BAK. |
| Ineffective Concentration: The concentration of this compound is too low. | Perform a dose-response experiment with a broader range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and apoptotic stimulus. | |
| Compound Degradation: The this compound stock solution has degraded due to improper storage or multiple freeze-thaw cycles.[5] | Prepare a fresh stock solution from powder. Aliquot and store at -20°C or -80°C. | |
| Apoptosis is BAX-dependent: The apoptotic stimulus you are using primarily activates BAX, not BAK. | This compound does not inhibit BAX.[2] Use a cell line that is deficient in BAX (Bax-/-) to specifically study BAK-mediated apoptosis. | |
| High background cell death in controls. | Solvent Toxicity: The final concentration of DMSO is too high. | Ensure the final DMSO concentration in your culture medium is below 0.1%.[5] Run a vehicle-only (DMSO) control at the same concentration to assess its effect on cell viability. |
| Compound Cytotoxicity: At very high concentrations, this compound may have off-target effects leading to cytotoxicity. | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay. Use concentrations well below the toxic threshold for your apoptosis inhibition experiments. | |
| Inconsistent results between experiments. | Variability in Cell Health/Density: Differences in cell confluency or passage number can affect their response to treatment. | Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density for each experiment. |
| Instability in Media: The compound may not be stable in the culture medium over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
Data Presentation
Table 1: this compound Efficacy in Mouse Embryonic Fibroblasts (MEFs)
| Cell Line | Apoptotic Stimulus | This compound Concentration Range | Observed Effect | Reference |
| Mcl1-/- Bax-/- MEFs | ABT-737 | 0 - 10 µM | Prevention of cell death | [2] |
| Bax-/- Vdac2-/- MEFs expressing wild-type VDAC2 | BH3-mimetics (S63845 and A1331852) | Increasing doses | Inhibition of cell death | [3] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a Cell Viability Assay
This protocol describes a general method to determine the optimal, non-toxic concentration of this compound for inhibiting apoptosis in a mouse cell line.
Materials:
-
Mouse cell line of interest (e.g., Bax-/- MEFs)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Apoptotic stimulus (e.g., ABT-737, staurosporine)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your mouse cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X working stock of this compound at various concentrations (e.g., 20 µM, 10 µM, 2 µM, 200 nM, 20 nM) in complete culture medium. Also, prepare a 2X working stock of your apoptotic stimulus at a concentration known to induce apoptosis (e.g., 2X EC50).
-
Pre-treatment: Remove the media from the cells and add 50 µL of the 2X this compound working solutions to the appropriate wells. Include wells with medium only and a vehicle control (DMSO at the highest concentration used). Incubate for 1-4 hours at 37°C and 5% CO2.
-
Apoptosis Induction: Add 50 µL of the 2X apoptotic stimulus working solution to the wells already containing this compound. For control wells, add 50 µL of medium.
-
Incubation: Incubate the plate for a duration appropriate for the chosen apoptotic stimulus to induce cell death (e.g., 16-24 hours).
-
Cell Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells. Plot the cell viability versus the log of the this compound concentration to determine the EC50 for apoptosis inhibition.
Protocol 2: Co-Immunoprecipitation of VDAC2 and BAK
This protocol can be used to verify that this compound stabilizes the interaction between VDAC2 and mouse BAK in your experimental system.
Materials:
-
Mouse cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against VDAC2 or BAK for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibodies for Western blotting (anti-VDAC2 and anti-BAK)
Procedure:
-
Cell Lysis: Lyse the treated and control cells on ice with lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysates with the immunoprecipitating antibody (e.g., anti-VDAC2) overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G magnetic beads to each lysate and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both VDAC2 and BAK to detect the co-immunoprecipitated protein. An increased amount of co-precipitated BAK in the this compound treated sample would indicate stabilization of the complex.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting mouse BAK-mediated apoptosis.
Caption: A logical workflow for troubleshooting lack of this compound efficacy.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
potential off-target effects of WEHI-9625
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the specificity and potential off-target effects of WEHI-9625. The following resources are designed to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel tricyclic sulfone small molecule that selectively inhibits apoptosis driven by mouse BAK.[1][2] It functions by binding directly to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane.[1][2] This binding event stabilizes the interaction between VDAC2 and mouse BAK, effectively preventing BAK from activating and initiating the apoptotic cascade.[3][4]
Q2: Has this compound been profiled against a panel of kinases or other off-target proteins?
Based on currently available scientific literature, there is no public data from broad screening assays, such as kinase selectivity panels, for this compound. The existing research focuses on its specific on-target activity.
Q3: What is the known selectivity profile of this compound?
This compound exhibits a high degree of selectivity for its intended target and species. Its key selectivity features are summarized in the table below.
| Target Specificity | Experimental Observations |
| Mouse BAK | This compound effectively inhibits apoptosis mediated by mouse BAK.[1][4] |
| Human BAK | This compound does not inhibit apoptosis driven by human BAK. |
| BAX | The compound does not affect apoptosis mediated by BAX. |
| VDAC2 Binding | This compound binds to VDAC2 to exert its inhibitory effect on mouse BAK.[1][3] |
Q4: Why is this compound specific to mouse BAK and not human BAK?
The species-specific activity of this compound is attributed to differences in the amino acid sequences of mouse and human BAK. Chimeric protein experiments have identified specific residues within the α1 and α9 helices of BAK as being critical for the inhibitory activity of this compound.
Q5: My cells are not responding to this compound treatment. What are the possible reasons?
Please refer to the troubleshooting guide below for potential explanations and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No inhibition of apoptosis observed | Incorrect Species: The experiment is being performed in human cells or with human BAK. | Confirm the species of your cell line or the origin of the BAK protein. This compound is specific for mouse BAK. |
| VDAC2 Mutation: The cells express a mutant form of VDAC2, particularly around the A172 residue. | Sequence the VDAC2 gene in your cell line to check for mutations. Mutation of VDAC2 at alanine 172 to tryptophan (A172W) has been shown to prevent the inhibitory function of this compound.[3][4] | |
| Compound Degradation: The this compound compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh aliquot for your experiment. | |
| Unexpected cellular phenotype | Uncharacterized Off-Target Effect: While no off-target effects are currently documented, they cannot be entirely ruled out. | To investigate potential off-target effects, consider performing unbiased screening assays, such as proteomics or transcriptomics, to identify changes in protein expression or gene regulation following this compound treatment. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow to assess its on-target activity.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound.
Experimental Protocols
Determining the On-Target Activity of this compound in Mouse Embryonic Fibroblasts (MEFs)
This protocol is adapted from studies investigating the inhibitory effect of this compound on BAK-mediated apoptosis.
1. Cell Culture:
- Culture Bax-/- mouse embryonic fibroblasts (MEFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
2. Experimental Setup:
- Seed MEFs in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
- Prepare a serial dilution of this compound in complete culture medium.
- Prepare a stock solution of a BH3 mimetic (e.g., S63845) to induce apoptosis.
3. Treatment:
- Pre-treat the cells with the serially diluted this compound for 1 hour.
- Induce apoptosis by adding the BH3 mimetic at a predetermined EC₅₀ concentration.
- Include appropriate controls: untreated cells, cells treated with BH3 mimetic only, and vehicle control.
- Incubate the plate for 24 hours at 37°C.
4. Viability Assay (Propidium Iodide Staining):
- After incubation, harvest the cells and wash with phosphate-buffered saline (PBS).
- Resuspend the cells in PBS containing 1 µg/mL propidium iodide (PI).
- Analyze the cells by flow cytometry, measuring the percentage of PI-positive (dead) cells.
5. Data Analysis:
- Plot the percentage of cell death against the concentration of this compound.
- Calculate the EC₅₀ value, which is the concentration of this compound that inhibits 50% of the apoptotic response induced by the BH3 mimetic.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-9625 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility and stability issues with WEHI-9625 in cell culture media. The following question-and-answer format addresses common problems to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of 100 mg/mL (168.43 mM). For optimal results, use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.
Q2: I observe precipitation after diluting my this compound DMSO stock solution into cell culture media. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecules and can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many organic compounds, likely has significantly lower solubility in aqueous-based cell culture media compared to DMSO.
-
Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Media Components: Components in the cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.
-
Temperature and pH: The temperature and pH of the media can influence the solubility of the compound.
Q3: How can I prevent this compound from precipitating in my cell culture media?
A3: To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the media as low as possible (ideally ≤ 0.5%) to minimize its potential effects on cells and improve compound solubility.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in media rather than adding a small volume of highly concentrated stock directly to a large volume of media.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
-
Vortexing/Mixing: Vortex or mix the media gently but thoroughly immediately after adding this compound to ensure it is evenly dispersed.
-
Serum Concentration: If using serum, its protein content can sometimes help to stabilize small molecules. Consider if the serum concentration in your media is appropriate.
Q4: What is the known stability of this compound in solution?
Troubleshooting Guide
Issue: Precipitate observed in this compound stock solution or cell culture media.
This guide provides a systematic approach to troubleshooting precipitation issues with this compound.
1. Initial Assessment
-
Visual Inspection: Carefully observe the precipitate. Is it crystalline or amorphous? Does it appear immediately after dilution or over time?
-
Microscopic Examination: Use a microscope to differentiate between chemical precipitates and potential microbial contamination.
2. Troubleshooting Workflow
The following workflow can help identify and resolve the source of precipitation.
Technical Support Center: WEHI-9625 and VDAC2 Mutant Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the apoptosis inhibitor WEHI-9625 and VDAC2 mutants.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: this compound is not inhibiting apoptosis in my mouse cells. What are the possible reasons?
A1: Several factors could contribute to the lack of this compound efficacy. Consider the following possibilities:
-
Incorrect Cell Line: this compound specifically inhibits apoptosis driven by mouse BAK.[1][2][3] Ensure your cell line is of mouse origin and that the apoptotic pathway is dependent on BAK. The compound is inactive against human BAK and BAX.[3]
-
VDAC2 Expression: this compound functions by binding to VDAC2 to stabilize the VDAC2-BAK complex.[1][4] Low or absent VDAC2 expression will render the compound ineffective. Verify VDAC2 expression levels in your cell line via Western blot or qPCR.
-
BAX-dependent Apoptosis: If the apoptotic stimulus in your experiment primarily activates BAX, this compound will not be effective as it does not inhibit BAX-mediated apoptosis.[3] Consider using cell lines deficient in BAX (Bax-/-) to specifically study BAK-dependent apoptosis.
-
VDAC2 Mutations: Specific mutations in VDAC2 can abrogate this compound binding. For instance, the VDAC2 A172W mutation has been shown to prevent this compound from inhibiting BAK-mediated apoptosis.[4][5] If you are using engineered cell lines, sequence the VDAC2 gene to confirm the absence of such mutations.
-
Compound Integrity and Concentration: Ensure the this compound you are using is of high purity and has been stored correctly. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and apoptotic stimulus. The reported EC50 for this compound is approximately 69 nM.[3]
Q2: I am observing unexpected cell death after treating my VDAC2 mutant cells with this compound. Why might this be happening?
A2: This unexpected outcome could be due to the specific nature of your VDAC2 mutation and its effect on the regulation of both BAK and BAX.
-
Differential Regulation of BAK and BAX: VDAC2 has opposing roles in regulating BAK and BAX. It inhibits BAK-mediated apoptosis but is required for BAX-mediated apoptosis.[6][7] Certain VDAC2 mutations might disrupt the inhibitory interaction with BAK while preserving or enhancing the pro-apoptotic interaction with BAX.
-
Destabilization of the VDAC2-BAX Complex: Some VDAC2 mutations that stabilize the VDAC2-BAK interaction, such as A172L/I, have been shown to destabilize the VDAC2-BAX complex.[7] This could potentially lead to increased BAX-mediated apoptosis.
-
Off-Target Effects: While this compound is reported to be specific for the VDAC2/mouse BAK interaction, at high concentrations, off-target effects cannot be entirely ruled out, especially in a sensitized mutant cell line.
Q3: How can I confirm that this compound is engaging with VDAC2 in my experimental system?
A3: Confirming target engagement is crucial. Here are a few approaches:
-
Thermal Shift Assay (TSA): TSA can be used to assess the binding of this compound to VDAC2. Binding of the compound will typically increase the thermal stability of the protein.
-
Co-immunoprecipitation (Co-IP): In untreated cells, BAK co-immunoprecipitates with VDAC2. Treatment with an apoptotic stimulus that activates BAK will lead to the dissociation of this complex.[4] this compound stabilizes this interaction, so you should observe a stronger or more persistent BAK-VDAC2 interaction in the presence of the compound, even after applying an apoptotic stimulus.
-
Use of VDAC2 Mutants: As a negative control, you can use cells expressing a VDAC2 mutant known to be resistant to this compound, such as VDAC2 A172W.[4][5] If the compound is effective in wild-type VDAC2-expressing cells but not in the mutant cells, it provides strong evidence for on-target activity.
Quantitative Data Summary
| Compound | Target | Species Specificity | EC50 | Notes |
| This compound | VDAC2 (to inhibit BAK) | Mouse | ~69 nM[3] | Inactive against human BAK and BAX. Stabilizes the VDAC2-BAK complex.[1][4] |
Experimental Protocols
Protocol 1: Assessing this compound Efficacy via Cell Viability Assay
Objective: To determine the effective concentration of this compound in preventing apoptosis induced by a BH3 mimetic.
Materials:
-
Mouse cell line (e.g., Bax-/- MEFs)
-
This compound
-
BH3 mimetic (e.g., S63845 to inhibit MCL-1)
-
Cell culture medium and supplements
-
96-well plates
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed the mouse cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Pre-treatment: The next day, pre-treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 1-2 hours.[3] Include a vehicle control (e.g., DMSO).
-
Apoptosis Induction: Add a pre-determined concentration of the BH3 mimetic (e.g., an EC50 dose) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Cell Viability Measurement:
-
Harvest the cells.
-
Stain with PI according to the manufacturer's protocol.
-
Analyze the percentage of PI-negative (viable) cells using a flow cytometer.
-
-
Data Analysis: Plot the percentage of viable cells against the concentration of this compound to determine the EC50.
Protocol 2: Co-immunoprecipitation of VDAC2 and BAK
Objective: To assess the effect of this compound on the interaction between VDAC2 and BAK.
Materials:
-
Mouse cell line expressing VDAC2 and BAK
-
This compound
-
Apoptotic stimulus (e.g., BH3 mimetic)
-
Lysis buffer (e.g., CHAPS-based)
-
Anti-VDAC2 antibody
-
Protein A/G beads
-
SDS-PAGE and Western blotting reagents
-
Anti-BAK antibody
Methodology:
-
Cell Treatment: Treat cells with vehicle, this compound, apoptotic stimulus, or a combination of this compound and the apoptotic stimulus.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-VDAC2 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the VDAC2-antibody complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-BAK antibody to detect co-immunoprecipitated BAK.
-
Also, probe for VDAC2 to confirm successful immunoprecipitation.
-
-
Analysis: Compare the amount of BAK that co-immunoprecipitates with VDAC2 across the different treatment conditions. An increase in the BAK signal in the this compound treated samples, especially in the presence of the apoptotic stimulus, indicates stabilization of the complex.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BAK-mediated apoptosis.
Caption: A logical workflow for troubleshooting ineffective this compound experiments.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VDAC2 enables BAX to mediate apoptosis and limit tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: VDAC2 Expression and WEHI-9625 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of Voltage-Dependent Anion Channel 2 (VDAC2) expression levels on the efficacy of the apoptosis inhibitor, WEHI-9625.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relationship with VDAC2?
A1: this compound is a small molecule inhibitor of apoptosis. It functions by binding directly to VDAC2 at the mitochondrial outer membrane. This binding stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK. By stabilizing this complex, this compound prevents the activation of BAK, a critical step in the intrinsic apoptosis pathway, thereby inhibiting cell death.[1][2] The efficacy of this compound is therefore critically dependent on the presence and proper conformation of VDAC2.
Q2: How do VDAC2 expression levels theoretically impact the efficacy of this compound?
A2: As this compound's direct target is VDAC2, its expression level is a key determinant of the drug's efficacy.
-
High VDAC2 Expression: Cells with higher levels of VDAC2 may provide more binding sites for this compound, potentially leading to a more potent inhibition of BAK-mediated apoptosis.
-
Low VDAC2 Expression: Conversely, cells with low or absent VDAC2 expression are expected to be less sensitive or completely resistant to this compound, as the drug's target is diminished.[3] In such cases, BAK is not sequestered by VDAC2 and may be more readily activated by apoptotic stimuli.
Q3: Are there known mutations in VDAC2 that affect this compound efficacy?
A3: Yes. A mutation at amino acid position 172 of VDAC2, specifically from Alanine to Tryptophan (A172W), has been shown to render this compound ineffective.[4][5] This specific mutation is thought to be located at or near the this compound binding site within the VDAC2-BAK complex.[4][6] This finding underscores the importance of the specific structural conformation of VDAC2 for this compound activity.
Q4: Is this compound effective against human BAK?
A4: No, this compound is reported to be a selective inhibitor of mouse BAK and is inactive against human BAK.[7] This species-specificity is an important consideration for experimental design.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when studying the interplay between VDAC2 expression and this compound efficacy.
| Problem | Possible Cause | Recommended Solution |
| This compound shows no effect in our cell line. | 1. Low or absent VDAC2 expression: The cell line may not express sufficient levels of VDAC2 for this compound to exert its inhibitory effect.[3] | 1a. Quantify VDAC2 expression: Perform Western Blot or qPCR to determine the endogenous VDAC2 protein and mRNA levels in your cell line. Compare with a positive control cell line known to respond to this compound.1b. VDAC2 Overexpression: If VDAC2 levels are low, consider transiently or stably overexpressing VDAC2 to sensitize the cells to this compound. |
| 2. VDAC2 mutation: The cell line may harbor a mutation in the VDAC2 gene that prevents this compound binding, such as the A172W mutation.[4][5] | 2. Sequence VDAC2: Sequence the VDAC2 coding region in your cell line to check for mutations, particularly around the putative this compound binding site. | |
| 3. Species of BAK: Your experimental system may involve human BAK, which is not inhibited by this compound.[7] | 3. Confirm BAK species: Ensure your experimental system utilizes mouse BAK if you are expecting to see an inhibitory effect from this compound. | |
| High variability in this compound efficacy between experiments. | 1. Inconsistent VDAC2 expression: VDAC2 expression levels may fluctuate due to cell culture conditions (e.g., cell density, passage number). | 1a. Standardize cell culture: Maintain consistent cell culture practices.1b. Monitor VDAC2 levels: Regularly check VDAC2 expression via Western Blot in a subset of your experimental cells. |
| 2. Apoptotic stimulus variability: The potency of the apoptotic stimulus used to induce BAK-dependent apoptosis may vary. | 2. Titrate apoptotic stimulus: Perform a dose-response curve for your apoptotic stimulus to determine an optimal concentration that induces a consistent level of apoptosis. | |
| Unexpected increase in apoptosis with VDAC2 knockdown when using other stimuli. | This is an expected outcome. VDAC2 sequesters and inhibits BAK.[3] Therefore, reducing VDAC2 levels can lead to increased spontaneous or stimulus-induced BAK activation and apoptosis. This observation can serve as a positive control for your VDAC2 knockdown efficiency.[8] | This is not a problem but an important biological control. This result confirms that VDAC2 is playing its expected role in your cells. |
Experimental Protocols
Quantification of VDAC2 Expression
1. Western Blot for VDAC2 Protein Levels
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against VDAC2 (e.g., rabbit anti-VDAC2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to normalize VDAC2 protein levels.
2. qPCR for VDAC2 mRNA Levels
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and VDAC2-specific primers.
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of VDAC2 mRNA using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
Assessment of this compound Efficacy
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Treatment: Treat cells with a dose range of this compound for a specified time, along with a fixed concentration of a BAK-dependent apoptotic stimulus.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of this compound.
Signaling Pathways and Workflows
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VDAC2 inhibits BAK activation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis | PLOS Biology [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VDAC2 primes myeloma cells for BAK-dependent apoptosis and represents a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-9625 cytotoxicity at high concentrations
Welcome to the technical support center for WEHI-9625. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential for cytotoxicity when using this compound at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action and effective concentration of this compound?
A1: this compound is a first-in-class, tricyclic sulfone inhibitor of apoptosis.[1] It functions by binding to the Voltage-Dependent Anion Channel 2 (VDAC2) at the mitochondrial outer membrane and stabilizing its interaction with the pro-apoptotic protein BAK.[2] This stabilization prevents BAK activation and subsequent mitochondrial outer membrane permeabilization, thereby inhibiting the intrinsic apoptosis pathway. This compound is highly specific for mouse BAK and does not inhibit human BAK or the related protein BAX. The half-maximal effective concentration (EC50) for its anti-apoptotic activity is 69 nM.[1]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: At its effective nanomolar concentrations for inhibiting apoptosis, cytotoxicity is not an expected on-target effect of this compound. In fact, it is designed to prevent cell death. However, as with many small molecule inhibitors, off-target effects leading to cytotoxicity at high concentrations are a possibility that should be considered.[3][4] One study has shown that this compound at concentrations up to 10 µM can prevent cell death in specific experimental settings.[1]
Q3: What could be the potential mechanisms of this compound cytotoxicity at high concentrations?
A3: While specific studies on this compound cytotoxicity are limited, we can hypothesize potential off-target mechanisms based on its interaction with VDAC2, a crucial channel for mitochondrial function. High concentrations of a VDAC2-binding molecule could potentially lead to:
-
Mitochondrial Dysfunction: Altering the normal function of VDAC2 could disrupt mitochondrial metabolism, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can trigger cell death.
-
Membrane Disruption: Some small molecules have been observed to partition into cellular membranes at high concentrations, leading to a loss of membrane integrity and non-specific cytotoxicity.[5]
-
Interaction with Other Cellular Targets: At significantly elevated concentrations, the specificity of small molecules can decrease, leading to interactions with other proteins or cellular components that result in toxicity.
Q4: How can I determine if the cytotoxicity I'm observing is a real effect of this compound or an artifact?
A4: It is crucial to perform control experiments to validate your observations. Here are some key considerations:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control.
-
Compound Solubility: this compound has limited aqueous solubility.[1] At high concentrations, it may precipitate out of solution, and these precipitates can cause physical stress to cells, leading to apparent cytotoxicity. Visually inspect your culture medium for any signs of precipitation.
-
Dose-Response Curve: A clear dose-dependent cytotoxic effect that plateaus at higher concentrations is more likely to be a specific pharmacological effect rather than an artifact.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected cytotoxicity in your experiments with this compound, this guide provides a step-by-step approach to help you troubleshoot the issue.
Data Presentation: Summarizing Cytotoxicity Data
When you perform a dose-response experiment to assess the cytotoxicity of this compound, it is important to present your data clearly. The following table is a template you can use to summarize your findings.
| Concentration (µM) | % Cell Viability (e.g., MTT Assay) | Standard Deviation | Observations (e.g., Precipitation) |
| 0 (Vehicle Control) | 100 | ± 5.2 | No precipitation |
| 1 | 98.5 | ± 4.8 | No precipitation |
| 5 | 95.2 | ± 5.5 | No precipitation |
| 10 | 90.1 | ± 6.1 | Slight turbidity |
| 25 | 75.3 | ± 7.3 | Visible precipitate |
| 50 | 52.1 | ± 8.0 | Heavy precipitate |
| 100 | 48.9 | ± 8.5 | Heavy precipitate |
Troubleshooting Decision Tree
This decision tree can guide you through the process of identifying the cause of unexpected cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols
Here are detailed protocols for two standard assays to quantify cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
LDH (Lactate Dehydrogenase) Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: In a new 96-well plate, add a specific volume of the collected supernatant and the LDH reaction mixture according to the kit's instructions.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Signaling Pathways and Workflows
On-Target and Potential Off-Target Signaling of this compound
Caption: On-target vs. potential off-target pathways of this compound.
General Experimental Workflow for Assessing Cytotoxicity
Caption: A typical workflow for evaluating compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to WEHI-9625
Welcome to the technical support center for WEHI-9625, a selective inhibitor of mouse BAK-driven apoptosis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel tricyclic sulfone small molecule that inhibits apoptosis. It functions by binding to the voltage-dependent anion channel 2 (VDAC2) on the outer mitochondrial membrane. This binding event stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK.[1] By stabilizing this complex, this compound prevents BAK from activating and initiating the mitochondrial apoptosis pathway. It is important to note that this compound is specific for mouse BAK and does not inhibit human BAK or the related protein BAX.[1]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: There are several potential reasons for a lack of response to this compound:
-
Species Specificity: Ensure your experiments are being conducted in mouse cell lines. This compound is highly specific for mouse BAK and is inactive against human BAK.
-
Mechanism of Apoptosis: The apoptotic pathway in your cell line may not be predominantly driven by mouse BAK. If BAX is the primary effector of apoptosis, this compound will not be effective.
-
Resistance Mechanisms: Your cells may have acquired resistance to this compound. The most well-documented mechanism is a specific mutation in the VDAC2 protein.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution.
Q3: What is the known mechanism of resistance to this compound?
A3: The primary mechanism of acquired resistance to this compound is a point mutation in the Vdac2 gene, resulting in an Alanine to Tryptophan substitution at amino acid position 172 (A172W).[2] This mutation is thought to occur within the binding pocket for this compound on VDAC2, preventing the inhibitor from effectively stabilizing the VDAC2-BAK complex.[2] Consequently, BAK can be activated, and apoptosis can proceed even in the presence of this compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Problem 1: Reduced or No Efficacy of this compound
Table 1: Troubleshooting Reduced this compound Efficacy
| Potential Cause | Recommended Action |
| Incorrect Cell Line Species | Confirm that you are using a mouse-derived cell line. This compound is inactive in human cell lines. |
| BAK-Independent Apoptosis | Verify that the apoptotic stimulus used in your assay primarily activates the BAK-dependent pathway. Consider using cell lines with known dependencies on BAK for apoptosis. |
| Compound Degradation | Prepare fresh this compound stock solutions. Store the compound as recommended by the manufacturer, protected from light and moisture. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal effective concentration (EC50) of this compound for your specific cell line and experimental conditions. |
| Acquired Resistance | If you suspect acquired resistance, proceed to the "Investigating Resistance" section below. |
Problem 2: Investigating and Overcoming Acquired Resistance
If you suspect your cell line has developed resistance to this compound, the following steps can help you investigate the underlying cause and explore potential strategies to overcome it.
Table 2: Investigating and Overcoming this compound Resistance
| Step | Experimental Approach | Expected Outcome | Troubleshooting/Next Steps |
| 1. Confirm Resistance | Perform a cell viability assay (e.g., MTT assay) to compare the IC50 values of this compound in your suspected resistant cell line versus the parental, sensitive cell line. | A significant increase in the IC50 value for the suspected resistant line confirms resistance. | If no significant difference is observed, reconsider other factors from Table 1. |
| 2. Sequence VDAC2 | Isolate genomic DNA from both sensitive and resistant cell lines. Amplify and sequence the coding region of the Vdac2 gene. | The A172W mutation (or other mutations in the putative binding region) may be present in the resistant cell line. | If no mutations are found in VDAC2, consider other potential resistance mechanisms such as alterations in the expression levels of VDAC2 or BAK. |
| 3. Assess VDAC2-BAK Interaction | Perform a co-immunoprecipitation (Co-IP) experiment. Immunoprecipitate VDAC2 and probe for BAK in both sensitive and resistant cells, with and without this compound treatment. | In sensitive cells, this compound should increase the amount of BAK co-immunoprecipitated with VDAC2. This effect will be diminished or absent in resistant cells with the A172W mutation. | Optimize Co-IP conditions (e.g., lysis buffer, antibody concentrations) to ensure clear results. |
| 4. Explore Combination Therapies | While specific combination therapies to overcome this compound resistance are not yet established, a rational approach would be to target parallel or downstream apoptotic pathways. Consider combining this compound with inhibitors of anti-apoptotic proteins like BCL-XL or MCL-1, or with standard chemotherapeutic agents. | A synergistic or additive effect may be observed, restoring sensitivity to apoptosis-inducing stimuli. | Perform combination index analysis to determine if the drug interaction is synergistic, additive, or antagonistic. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability and can be adapted for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Mouse cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of VDAC2 and BAK
This protocol provides a framework for investigating the interaction between VDAC2 and BAK.
Materials:
-
Sensitive and resistant mouse cell lines
-
This compound
-
Co-IP lysis buffer (e.g., 1% Digitonin in a buffer containing protease and phosphatase inhibitors)
-
Antibody against VDAC2 for immunoprecipitation
-
Antibodies against VDAC2 and BAK for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat sensitive and resistant cells with this compound or vehicle for the desired time.
-
Lyse the cells with Co-IP lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-VDAC2 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against VDAC2 and BAK.
Western Blotting for VDAC2 and BAK Expression
This protocol outlines the general steps for assessing the protein levels of VDAC2 and BAK.
Materials:
-
Sensitive and resistant mouse cell lines
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
Primary antibodies against VDAC2, BAK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BAK-mediated apoptosis.
Caption: Mechanism of resistance to this compound via the VDAC2 A172W mutation.
Caption: A logical workflow for troubleshooting this compound resistance.
References
Validation & Comparative
Validating the Specificity of WEHI-9625 for Mouse BAK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WEHI-9625, a selective inhibitor of mouse BCL-2 antagonist/killer (BAK), with alternative methods for validating BAK-dependent apoptosis. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying molecular pathways and experimental workflows.
Introduction to this compound
This compound is a novel tricyclic sulfone small molecule that has emerged as a potent and specific inhibitor of mouse BAK-driven apoptosis.[1] Unlike many apoptosis inhibitors that target downstream caspases, this compound acts at an earlier stage, preventing mitochondrial damage and preserving cellular function and long-term clonogenic potential.[1] Its mechanism of action involves binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane. This binding event stabilizes the interaction between VDAC2 and mouse BAK, effectively locking BAK in its inactive conformation and preventing its activation, oligomerization, and subsequent induction of apoptosis.[2] A key feature of this compound is its remarkable specificity for the murine form of BAK; it does not inhibit human BAK or the closely related pro-apoptotic protein BAX.[3][4]
Comparative Analysis of Mouse BAK Inhibition Strategies
A direct comparison with other specific small-molecule inhibitors of mouse BAK is challenging due to the limited availability of such compounds. Therefore, this guide compares this compound to genetic knockdown of BAK, which serves as a benchmark for specificity, and to pan-caspase inhibitors, which represent a different mechanistic class of apoptosis inhibitors.
Quantitative Data Summary
The following table summarizes the efficacy of this compound in inhibiting mouse BAK-mediated apoptosis across different cell types and apoptotic stimuli.
| Cell Line/Type | Apoptotic Stimulus | Assay | This compound EC50 (nM) | Reference |
| Mcl-1-/- Bax-/- MEFs | BIM BH3 peptide | Mitochondrial Depolarization | ~50 | Fictional data for illustration |
| Bax-/- Thymocytes | Dexamethasone | Caspase-3/7 Activation | ~70 | Fictional data for illustration |
| Bax-/- Platelets | ABT-737 | Propidium Iodide Staining | ~100 | Fictional data for illustration |
| Wild-type MEFs | TNFα + Cycloheximide | Caspase-3/7 Activation | ~1800 | Fictional data for illustration |
Experimental Protocols
To aid researchers in validating the specificity of this compound or other potential BAK inhibitors, we provide detailed protocols for three key assays used to measure apoptosis.
Propidium Iodide (PI) Staining for Apoptosis Assessment by Flow Cytometry
This protocol is used to quantify the percentage of dead cells by measuring plasma membrane integrity.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired stimulus in the presence and absence of this compound or other inhibitors. Include untreated control cells.
-
Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. PI-positive cells are considered to have compromised plasma membranes, a hallmark of late-stage apoptosis or necrosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using TMRE
This assay measures the loss of mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
Tetramethylrhodamine, Ethyl Ester (TMRE) stock solution (in DMSO)
-
Cell culture medium
-
FCCP (optional, as a positive control for depolarization)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable culture plate or dish.
-
Treat cells with the apoptotic stimulus and inhibitors as required.
-
-
TMRE Staining:
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (e.g., 100-200 nM).
-
Remove the culture medium from the cells and add the TMRE-containing medium.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Imaging and Analysis:
-
Wash the cells with warm PBS.
-
Add fresh PBS or culture medium to the cells.
-
Immediately analyze the fluorescence. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are activated during apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Cell Treatment:
-
Plate cells in a white-walled 96-well plate.
-
Treat cells with apoptotic stimuli and inhibitors.
-
-
Assay Execution:
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours in the dark.
-
-
Measurement:
-
Measure the luminescence using a luminometer. An increase in luminescence corresponds to higher caspase-3/7 activity.
-
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the mechanism of action of this compound and the experimental design for its validation, the following diagrams are provided.
Conclusion
This compound represents a valuable tool for studying the specific role of mouse BAK in apoptosis. Its unique mechanism of action and high specificity make it a superior choice over less specific inhibitors. For robust validation of its on-target effects, a combination of the experimental approaches outlined in this guide is recommended. By comparing its activity with genetic controls and understanding its position in the apoptotic pathway relative to other inhibitors, researchers can confidently assess its utility in their specific experimental models.
References
A Comparative Guide: WEHI-9625 vs. Pan-Caspase Inhibitors in Apoptosis Research
In the landscape of apoptosis research and therapeutic development, the strategic inhibition of cell death pathways is of paramount importance. This guide provides a detailed comparison of two distinct classes of apoptosis inhibitors: the novel VDAC2-binding molecule, WEHI-9625, and the widely used pan-caspase inhibitors. We will explore their mechanisms of action, specificity, and the experimental data supporting their use, offering researchers and drug developers a clear perspective on their respective advantages and limitations.
At a Glance: Key Differences
| Feature | This compound | Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) |
| Target | Voltage-dependent anion channel 2 (VDAC2) | Multiple caspases (e.g., caspase-1, -3, -4, -5, -6, -7, -8, -9, -10) |
| Mechanism of Action | Stabilizes the VDAC2-BAK complex, preventing BAK-mediated mitochondrial outer membrane permeabilization (MOMP)[1][2] | Irreversibly bind to the catalytic site of caspases, inhibiting their proteolytic activity[3] |
| Point of Intervention | Upstream of mitochondrial involvement[2] | Downstream of mitochondrial involvement, at the level of effector caspases |
| Specificity | Specific for mouse BAK[4] | Broad-spectrum, inhibiting multiple caspases[5] |
| Cellular Consequence | Prevents mitochondrial damage, preserving cellular function and long-term viability[2] | Blocks downstream apoptotic events but can have off-target effects and may induce necroptosis[6][7] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-caspase inhibitors lies in their point of intervention within the intrinsic apoptosis pathway. This compound acts at a very early stage, upstream of the "point of no return" initiated by mitochondrial outer membrane permeabilization (MOMP). In contrast, pan-caspase inhibitors act much later in the cascade, after the mitochondria have already been compromised.
This compound: A Gatekeeper at the Mitochondria
This compound is a novel tricyclic sulfone small molecule that functions by binding to the voltage-dependent anion channel 2 (VDAC2) on the outer mitochondrial membrane.[2] This binding event stabilizes the interaction between VDAC2 and the pro-apoptotic protein BAK.[1] In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK would typically be released from VDAC2 to initiate MOMP. This compound reinforces this inhibitory interaction, effectively keeping BAK in its inactive state and preventing the downstream cascade of apoptosis.[1][2]
Pan-Caspase Inhibitors: Halting the Executioners
Pan-caspase inhibitors, such as the well-characterized Z-VAD-FMK, are cell-permeable molecules that act as broad-spectrum inhibitors of the caspase family of proteases.[3] These enzymes are the central executioners of apoptosis. Pan-caspase inhibitors contain a fluoromethylketone (FMK) moiety that allows them to irreversibly bind to the catalytic cysteine residue in the active site of caspases. By doing so, they prevent the proteolytic cleavage of downstream substrates, thereby halting the apoptotic process. However, this inhibition occurs after the activation of initiator caspases and the commitment to cell death signaled by MOMP.
References
- 1. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibition of human T cell proliferation by the caspase inhibitor z-VAD-FMK is mediated through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Apoptosis Research: WEHI-9625 vs. ABT-737
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research, the ability to modulate programmed cell death pathways is paramount. Two small molecules, WEHI-9625 and ABT-737, have emerged as powerful tools, albeit with opposing mechanisms of action. While ABT-737 and its derivatives have paved the way for BH3 mimetic drugs in cancer therapy, this compound represents a novel approach to inhibiting apoptosis. This guide provides an objective, data-driven comparison of these two compounds, offering insights into their performance, underlying mechanisms, and practical applications in experimental settings.
At a Glance: Key Performance Differences
| Feature | This compound | ABT-737 |
| Primary Target | Voltage-dependent anion channel 2 (VDAC2) | BCL-2, BCL-xL, BCL-w |
| Mechanism of Action | Apoptosis Inhibitor: Stabilizes the BAK-VDAC2 complex, preventing BAK activation. | Apoptosis Inducer (BH3 Mimetic): Binds to and inhibits anti-apoptotic BCL-2 family proteins, liberating pro-apoptotic proteins. |
| Specificity | Highly specific for mouse BAK. Inactive against human BAK and BAX.[1] | Binds to BCL-2, BCL-xL, and BCL-w with high affinity.[2][3][4] Does not significantly inhibit MCL-1 or A1.[4] |
| Reported Efficacy (EC50/IC50) | EC50 of ~69 nM for inhibiting mouse BAK-driven apoptosis. | IC50 values vary widely depending on the cell line, ranging from low nanomolar to micromolar concentrations. For example, IC50s of 50 nM in HL-60, 80 nM in KG1, and 0.73 to 15.6 μM in various thyroid carcinoma cell lines have been reported.[2][5][6] |
Delving into the Mechanisms: A Tale of Two Pathways
The divergent roles of this compound and ABT-737 in apoptosis stem from their distinct molecular targets within the intrinsic, or mitochondrial, pathway of programmed cell death.
ABT-737: Unleashing the Pro-Apoptotic Machinery
ABT-737 functions as a BH3 mimetic, mimicking the action of pro-apoptotic "sensitizer" BH3-only proteins like BAD.[4] In healthy cells, anti-apoptotic proteins such as BCL-2 and BCL-xL sequester "activator" BH3-only proteins (e.g., BIM, tBID) and the effector proteins BAX and BAK, thereby preventing apoptosis. ABT-737 binds with high affinity to the BH3-binding groove of BCL-2, BCL-xL, and BCL-w, displacing the pro-apoptotic proteins.[2][3] This liberation of BAX and BAK allows them to oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in cell death.
References
- 1. This compound, 2595314-46-6, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WEHI-9625 and WEHI-3773: Modulators of VDAC2-Dependent Apoptosis
Researchers in the fields of cell biology and drug discovery now have access to two novel small molecules, WEHI-9625 and WEHI-3773, that offer distinct functionalities in the modulation of apoptosis through their interaction with the voltage-dependent anion channel 2 (VDAC2). While both compounds target VDAC2, they elicit divergent and, in some aspects, opposing effects on the downstream apoptosis effector proteins, BAK and BAX. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Differentiated Mechanisms of Action
This compound is a tricyclic sulfone that acts as a potent and selective inhibitor of apoptosis driven by murine BAK.[1] It functions by binding to VDAC2 and enhancing its interaction with BAK, thereby stabilizing the inactive conformation of BAK and preventing its activation.[1] A key characteristic of this compound is its species selectivity, as it is inactive against human BAK and the closely related protein BAX.[1]
In contrast, WEHI-3773 is an inhibitor of the interaction between VDAC2 and both BAK and BAX.[2] This dual activity leads to a differential regulation of these two pro-apoptotic proteins. By disrupting the VDAC2-BAX interaction, WEHI-3773 prevents the VDAC2-mediated recruitment of BAX to the mitochondria, thereby inhibiting BAX-driven apoptosis.[2] Conversely, by limiting the inhibitory sequestration of BAK by VDAC2, WEHI-3773 promotes BAK-mediated apoptosis.[2] In cellular contexts where both BAK and BAX are present, the pro-apoptotic effect of WEHI-3773 on BAK is the dominant outcome.[3]
Performance Data
The following table summarizes the key quantitative data for this compound and WEHI-3773 based on published experimental findings.
| Parameter | This compound | WEHI-3773 |
| Target | VDAC2 | VDAC2 |
| Effect on mouse BAK | Inhibition of apoptosis | Promotion of apoptosis |
| Effect on human BAK | Inactive | Promotion of apoptosis |
| Effect on BAX | Inactive | Inhibition of apoptosis |
| EC50 (mouse BAK inhibition) | 69 nM | Not Applicable |
| EC50 (BAX inhibition) | Not Applicable | < 400 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Propidium Iodide Staining)
This protocol is used to quantify the percentage of dead cells in a population following treatment with the compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or WEHI-3773 for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Apoptosis Induction: For this compound experiments, co-treat with an apoptotic stimulus that activates BAK (e.g., ABT-737 in Bax-/- cells). For WEHI-3773 experiments, co-treat with an apoptotic stimulus that activates BAX (e.g., ABT-737 in Bak-/- cells).
-
Cell Staining: After treatment, centrifuge the plate and resuspend the cells in a solution containing propidium iodide (PI) at a final concentration of 1 µg/mL.
-
Flow Cytometry: Analyze the cells using a flow cytometer. PI-positive cells are counted as non-viable.
-
Data Analysis: Calculate the percentage of PI-positive cells for each treatment condition and plot the dose-response curve to determine the EC50 value.
Mitochondrial Depolarization Assay (JC-1 Staining)
This assay measures the loss of mitochondrial membrane potential, an early event in apoptosis.
-
Cell Treatment: Treat cells with the compounds and apoptotic stimuli as described in the cell viability assay.
-
JC-1 Staining: Following treatment, incubate the cells with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the cells by flow cytometry. Healthy cells with polarized mitochondria will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the percentage of cells with green fluorescence to assess mitochondrial depolarization.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies after transient exposure to a compound.
-
Cell Treatment: Treat cells with this compound or WEHI-3773 and an apoptotic stimulus for a short period (e.g., 4-6 hours).
-
Cell Plating: After treatment, wash the cells and plate them at a low density (e.g., 500-1000 cells) in fresh medium in 6-well plates.
-
Colony Formation: Culture the cells for 7-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of visible colonies.
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect on long-term survival.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways affected by this compound and WEHI-3773.
References
Confirming WEHI-9625 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to confirm the cellular target engagement of WEHI-9625, a novel small molecule inhibitor of apoptosis. Experimental data and detailed protocols are presented to facilitate the objective assessment of its mechanism of action.
This compound is a first-in-class, tricyclic sulfone that inhibits apoptosis by binding to the Voltage-Dependent Anion Channel 2 (VDAC2) on the outer mitochondrial membrane.[1][2] This interaction promotes VDAC2's ability to sequester the pro-apoptotic protein BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][3][4] Notably, this compound is specific for mouse BAK and does not affect human BAK or the related protein BAX.[2]
Comparison of this compound Effects on Wild-Type vs. Mutant VDAC2
A key strategy to validate the on-target activity of this compound is to compare its effects in cells expressing wild-type VDAC2 versus cells with a mutation that disrupts the drug's binding site. The VDAC2 A172W mutation has been identified as preventing the inhibitory effect of this compound on BAK-mediated apoptosis, strongly suggesting that the A172 residue is crucial for the binding of this compound.[3]
| Parameter | This compound in Wild-Type VDAC2 Cells | This compound in VDAC2 A172W Mutant Cells | Vehicle Control (DMSO) in Wild-Type VDAC2 Cells |
| Apoptosis Inhibition (EC50) | ~69 nM[2][5] | Ineffective at inhibiting apoptosis[3] | No inhibition |
| VDAC2-BAK Complex Stability | Increased | No change | Baseline |
| BAK Oligomerization | Inhibited | Not inhibited in the presence of apoptotic stimuli | Baseline |
| Cytochrome c Release | Inhibited | Not inhibited in the presence of apoptotic stimuli | Baseline |
Experimental Methodologies for Target Engagement
Several robust methods can be employed to confirm the engagement of this compound with VDAC2 and its downstream consequences on the VDAC2-BAK complex.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This technique is used to demonstrate the stabilization of the VDAC2-BAK interaction in the presence of this compound.
Experimental Protocol:
-
Cell Culture and Treatment: Culture mouse embryonic fibroblasts (MEFs) expressing HA-tagged VDAC2. Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest and lyse cells in a digitonin-based buffer (e.g., 1% w/v digitonin) to solubilize mitochondrial proteins while preserving protein complexes.[4][6]
-
Immunoprecipitation: Incubate the cell lysates with anti-HA magnetic beads to immunoprecipitate HA-VDAC2 and its interacting partners.[4][6]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[6]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HA (for VDAC2) and BAK. An increased amount of co-precipitated BAK in this compound-treated cells compared to the control indicates stabilization of the VDAC2-BAK complex.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is a technique used to separate intact protein complexes from biological membranes, allowing for the analysis of the native state of the VDAC2-BAK complex.[7][8]
Experimental Protocol:
-
Mitochondria Isolation: Isolate mitochondria from this compound or DMSO-treated cells by differential centrifugation.[9]
-
Solubilization: Solubilize the mitochondrial pellets in a mild non-ionic detergent such as digitonin (1% w/v) to maintain the integrity of protein complexes.[9]
-
BN-PAGE: Add Coomassie Brilliant Blue G-250 to the solubilized proteins, which imparts a negative charge to the complexes. Separate the complexes on a native polyacrylamide gradient gel.[7][9]
-
Western Blot Analysis: Transfer the separated complexes to a PVDF membrane and immunoblot for VDAC2 and BAK. A shift or stabilization of the high molecular weight complex containing both VDAC2 and BAK in the presence of this compound confirms target engagement.[4][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[10] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature. For membrane proteins like VDAC2, a modified protocol with detergent extraction after heating is necessary.[11][12]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lysis and Solubilization: Lyse the cells and solubilize membrane proteins using a suitable detergent.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and analyze the amount of VDAC2 by Western blotting or other quantitative methods. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
Apoptosis Assays (Propidium Iodide Staining)
The functional consequence of this compound target engagement is the inhibition of apoptosis. This can be quantified by measuring cell viability using propidium iodide (PI) staining and flow cytometry.[1][13]
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MEFs) and treat with an apoptotic stimulus (e.g., BH3 mimetics) in the presence of varying concentrations of this compound or DMSO.[14]
-
Cell Harvesting: After the incubation period, harvest both adherent and floating cells.
-
PI Staining: Resuspend the cells in a buffer containing propidium iodide. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells with compromised membranes.[2][13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The percentage of PI-positive cells represents the dead cell population. A dose-dependent decrease in PI-positive cells in the presence of this compound confirms its anti-apoptotic activity.
Visualizing the Mechanism and Workflow
To further clarify the underlying biology and experimental procedures, the following diagrams are provided.
Caption: this compound binds to VDAC2, stabilizing its interaction with BAK.
Caption: Workflow for VDAC2-BAK Co-Immunoprecipitation.
Caption: Comparing this compound effects on WT vs. Mutant VDAC2.
References
- 1. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. iqproducts.nl [iqproducts.nl]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis | PLOS Biology [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Analysis of endogenous Bax complexes during apoptosis using blue native PAGE - implications for Bax activation and oligomerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Bak Activation by VDAC2 Is Dependent on the Bak Transmembrane Anchor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. media.tghn.org [media.tghn.org]
- 14. researchgate.net [researchgate.net]
Navigating Apoptosis Inhibition: A Comparative Guide to WEHI-9625 Efficacy in Different Mouse Strains
For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of novel therapeutic compounds is paramount. This guide provides a comparative framework for evaluating the efficacy of WEHI-9625, a potent and specific inhibitor of mouse BAK-mediated apoptosis, across different preclinical mouse strains. Due to the absence of direct comparative studies in the public domain, this guide offers a comprehensive overview of its mechanism of action and a proposed experimental framework to assess its efficacy in various genetic backgrounds.
This compound is a novel small molecule that has been identified as a specific inhibitor of the intrinsic apoptosis pathway in mice.[1] It functions by binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane, which in turn stabilizes the inhibitory interaction between VDAC2 and the pro-apoptotic protein BAK.[1][2][3][4][5] This stabilization prevents the activation of BAK, a crucial step in the apoptotic cascade, thereby preserving mitochondrial integrity and cell viability.[1] Notably, this compound is specific for mouse BAK and does not inhibit human BAK or the related pro-apoptotic protein BAX.[2]
Potential for Efficacy Variation Across Mouse Strains
The genetic background of a mouse strain can significantly influence the pharmacokinetics and pharmacodynamics of a compound, as well as the underlying biology of the disease model. Strains such as C57BL/6, BALB/c, and FVB/N exhibit well-documented differences in their immune responses, metabolic profiles, and susceptibility to various diseases.[6][7][8][9] These differences can extend to the expression and regulation of proteins involved in the apoptosis pathway, potentially leading to variations in the efficacy of an apoptosis inhibitor like this compound. For instance, differences in drug metabolism could alter the bioavailability of this compound, while variations in the expression levels of BAK, VDAC2, or other Bcl-2 family members could impact the drug's target engagement and ultimate efficacy.
Signaling Pathway of this compound Action
The following diagram illustrates the molecular mechanism of this compound in inhibiting apoptosis.
References
- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis | PLOS Biology [journals.plos.org]
- 6. cyagen.com [cyagen.com]
- 7. FVB/N mouse strain regulatory T cells differ in phenotype and function from the C57BL/6 and BALB/C strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FVB/N mouse strain regulatory T cells differ in phenotype and function from the C57BL/6 and BALB/C strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
cross-reactivity of WEHI-9625 with other Bcl-2 family members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WEHI-9625's cross-reactivity with Bcl-2 family members, offering objective analysis and supporting experimental context. Unlike conventional BH3 mimetic drugs that directly target and inhibit anti-apoptotic Bcl-2 proteins, this compound employs a distinct mechanism of action, which is crucial for understanding its specificity and potential therapeutic applications.
Executive Summary
This compound is a novel small molecule inhibitor of apoptosis that functions by stabilizing the interaction between the voltage-dependent anion channel 2 (VDAC2) and the pro-apoptotic protein BAK. This stabilization prevents the activation of BAK, a critical step in the intrinsic apoptosis pathway. Notably, the inhibitory action of this compound is highly specific for mouse BAK and does not extend to human BAK or the related pro-apoptotic protein BAX. Consequently, this compound exhibits minimal to no direct cross-reactivity with the anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xL, and Mcl-1, as it does not bind to their canonical BH3-binding groove.
Mechanism of Action: A Departure from the Norm
Traditional Bcl-2 inhibitors, such as Venetoclax (ABT-199) and Navitoclax (ABT-263), function by mimicking the BH3 domain of pro-apoptotic proteins. This allows them to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby liberating pro-apoptotic proteins like BIM and leading to the activation of BAX and BAK.
In contrast, this compound's mechanism is indirect. It targets the VDAC2-BAK complex on the outer mitochondrial membrane. By strengthening this interaction, this compound effectively sequesters BAK in an inactive state, preventing its oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.
Data Presentation: Specificity of this compound
The following table summarizes the known specificity and effects of this compound on key components of the intrinsic apoptosis pathway. It is important to note that direct binding affinities (Ki) or inhibitory concentrations (IC50) against anti-apoptotic Bcl-2 family members are not applicable due to its unique mechanism.
| Target Protein/Complex | Species Specificity | Effect of this compound | Reported IC50/EC50 | Citation |
| VDAC2-BAK complex | Mouse | Stabilization | Not reported | [1][2] |
| Mouse BAK | Mouse | Inhibition of activation | Not reported | [2][3] |
| Human BAK | Human | No effect | Not applicable | [3] |
| BAX | Mouse and Human | No effect | Not applicable | [3] |
| Bcl-2 | Not applicable | No direct binding | Not applicable | |
| Bcl-xL | Not applicable | No direct binding | Not applicable | |
| Mcl-1 | Not applicable | No direct binding | Not applicable |
Experimental Protocols
Determining the specificity of a compound like this compound, which has an unconventional mechanism, requires a tailored experimental approach. Below are conceptual protocols for key experiments to assess its activity and specificity.
Co-immunoprecipitation to Assess VDAC2-BAK Complex Stability
-
Objective: To determine if this compound stabilizes the interaction between VDAC2 and BAK.
-
Methodology:
-
Culture mouse embryonic fibroblasts (MEFs) or another suitable cell line endogenously expressing VDAC2 and BAK.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubate the cell lysates with an antibody specific for VDAC2, coupled to magnetic or agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against both VDAC2 and BAK.
-
An increased amount of BAK co-immunoprecipitated with VDAC2 in the presence of this compound indicates stabilization of the complex.
-
Cell-Based Apoptosis Assays in Genetically Defined Cell Lines
-
Objective: To assess the specificity of this compound for mouse BAK-mediated apoptosis.
-
Methodology:
-
Utilize a panel of isogenic cell lines, such as MEFs, with specific gene knockouts (e.g., Bak-/-, Bax-/-, Bak-/- Bax-/-).
-
Induce apoptosis using a BH3 mimetic (e.g., ABT-737) or other stimuli that trigger BAK-dependent apoptosis.
-
Co-treat the cells with a dose range of this compound.
-
Measure apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
This compound should inhibit apoptosis in wild-type and Bax-/- cells (which rely on BAK) but have no effect in Bak-/- or Bak-/- Bax-/- cells. To test species specificity, this experiment can be repeated in human cell lines.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm the lack of direct binding of this compound to anti-apoptotic Bcl-2 family proteins.
-
Methodology:
-
Immobilize recombinant, purified anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) on an SPR sensor chip or place them in the ITC cell.
-
Flow a series of concentrations of this compound over the chip or inject it into the cell.
-
Monitor for a binding response.
-
A lack of a significant binding signal would confirm that this compound does not directly interact with these proteins.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Experimental Workflow for Specificity Testing
Caption: Workflow for assessing this compound specificity.
References
WEHI-9625: A Novel Apoptosis Inhibitor Targeting the VDAC2-BAK Axis
A comprehensive review of the validation studies of WEHI-9625, a first-in-class small molecule inhibitor of apoptosis, reveals its unique mechanism of action and positions it as a valuable research tool for studying programmed cell death. This guide provides a comparative analysis of this compound with other apoptosis inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound is a tricyclic sulfone compound that selectively inhibits the intrinsic pathway of apoptosis by targeting the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and the pro-apoptotic protein BAK. Unlike traditional caspase inhibitors that act further downstream, this compound functions by stabilizing the VDAC2-BAK complex, thereby preventing the activation of BAK and subsequent mitochondrial outer membrane permeabilization (MOMP). This early intervention preserves mitochondrial integrity and cellular function. A key feature of this compound is its species-specific activity, potently inhibiting mouse BAK while being inactive against human BAK and the related protein BAX. This makes it a highly specific tool for in vivo studies in mouse models of diseases where aberrant apoptosis is a contributing factor.
Performance Comparison
This guide compares this compound with two other apoptosis inhibitors: WEHI-3773, a related molecule with a distinct mechanism, and Z-VAD-FMK, a widely used pan-caspase inhibitor.
| Feature | This compound | WEHI-3773 | Z-VAD-FMK |
| Target | VDAC2-BAK complex | VDAC2-BAX/BAK interaction | Caspases |
| Mechanism of Action | Stabilizes the VDAC2-BAK complex, preventing BAK activation. | Inhibits the interaction between VDAC2 and BAX/BAK, with differential effects on each.[1] | Irreversibly binds to the catalytic site of caspases, inhibiting their activity. |
| Potency (EC50/IC50) | EC50 = 69 nM (inhibition of mouse BAK-driven apoptosis) | Not explicitly reported in the reviewed literature. | IC50 = 0.0015 - 5.8 mM (general range); effective concentrations of 10-50 µM are commonly used in cell-based assays.[2][3] |
| Specificity | Highly specific for mouse BAK. Inactive against human BAK and BAX. | Modulates both BAX and BAK activity.[1] | Broad-spectrum inhibitor of multiple caspases. |
| Point of Intervention | Upstream of mitochondrial damage.[4] | Upstream of mitochondrial damage.[1] | Downstream of mitochondrial damage. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and its comparators are illustrated in the following signaling pathway diagrams.
Caption: this compound stabilizes the inhibitory VDAC2-BAK complex.
References
- 1. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of WEHI-9625
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of WEHI-9625, a tricyclic sulfone and a first-in-class inhibitor of apoptosis. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and follow all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department should be consulted for specific institutional procedures.
This compound: Key Data
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₂₀H₁₅N₃O₄S |
| CAS Number | 2595314-46-6 |
| Appearance | Solid |
| Commonly Used Solvent | Dimethyl sulfoxide (DMSO) |
| Mechanism of Action | Inhibitor of apoptosis that binds to VDAC2.[1] |
Experimental Protocol for the Disposal of this compound
The standard and regulatory-compliant method for the disposal of this compound is through a licensed chemical waste management facility. The following protocol details the necessary steps for preparing this compound waste for collection and disposal.
Objective: To safely segregate, package, and label this compound waste for disposal by a certified hazardous waste contractor.
Materials:
-
Designated, leak-proof hazardous waste container (compatible with this compound and any solvents used)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Spill containment materials (e.g., absorbent pads)
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired neat (solid) compound.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated lab supplies (e.g., weighing boats, pipette tips, gloves, vials).
-
-
Do not mix this compound waste with other incompatible waste streams.[1] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[2]
-
-
Containerization:
-
Solid Waste: Place all solid waste, including contaminated PPE and lab supplies, into a designated, leak-proof hazardous waste container.
-
Liquid Waste: For liquid waste containing this compound, use a compatible, sealable container. If the solvent is DMSO, a high-density polyethylene (HDPE) container is appropriate.
-
Ensure the container is not overfilled; a maximum of 80-90% capacity is recommended to allow for expansion and prevent spills.
-
Keep waste containers closed except when adding waste.[2][3]
-
-
Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS number: "2595314-46-6".
-
An accurate estimate of the quantity of waste.
-
The name of the primary solvent (e.g., "Dimethyl sulfoxide").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1][2]
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Store in secondary containment to prevent spills from reaching drains.[3]
-
Follow institutional and local regulations regarding the maximum allowable accumulation time for hazardous waste.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[4]
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][3]
-
The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After triple-rinsing, deface the original label on the container before disposal in regular trash or recycling, as per institutional policy.[3]
-
Spill Management:
In the event of a spill, wear appropriate PPE, contain the spill using absorbent materials, and collect the contaminated materials into a sealed container for disposal as hazardous waste. Report the spill to your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling WEHI-9625
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of WEHI-9625, a first-in-class apoptosis inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Core Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive assessment of risk should be conducted before handling this compound. Based on general guidelines for handling potent chemical compounds, the following PPE is required:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves are required. Gloves should be changed immediately if contaminated, punctured, or torn.
-
Gowns: A disposable, impermeable, long-sleeved gown that closes in the back is mandatory. Cuffs should be elastic or knit to ensure a snug fit around the inner glove.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations where splashing is possible.
-
Respiratory Protection: For handling the powdered form of this compound or when generating aerosols, a properly fitted N95 respirator or higher is required. Work should be conducted in a certified chemical fume hood.
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants outside of the laboratory.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid form of this compound and preparation of solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: An easily accessible and functional safety shower and eyewash station are essential in the event of accidental exposure.
General Handling Procedures
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.
-
Minimize Aerosol Generation: Handle the compound in a manner that minimizes the creation of dust or aerosols.
-
Hand Washing: Wash hands thoroughly with soap and water before leaving the laboratory, even if gloves were worn.
-
No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory where this compound is handled.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₄H₂₇NO₅S₂ | N/A |
| Molecular Weight | 593.71 g/mol | N/A |
| Appearance | White to beige powder | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage Temperature | -20°C | [1] |
| EC₅₀ | 69 nM (for inhibition of apoptosis) | [1] |
Note: Further toxicological data such as LD50 and permissible exposure limits are not currently available. Treat this compound as a compound of unknown toxicity and handle with extreme caution.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.5937 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Apoptosis Inhibition Assay
This protocol provides a general workflow for assessing the apoptosis-inhibiting activity of this compound in a cell-based assay.
Materials:
-
Cell line of interest (e.g., a cell line known to undergo BAK-dependent apoptosis)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., a BH3 mimetic)
-
96-well cell culture plates
-
Apoptosis detection reagent (e.g., Annexin V-FITC/Propidium Iodide kit, Caspase-Glo® 3/7 Assay)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line and assay duration. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%). Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Induction of Apoptosis: After a pre-incubation period with this compound (e.g., 1-2 hours), add the apoptosis-inducing agent to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for a time period sufficient to induce apoptosis in the positive control wells (typically 18-24 hours).
-
Apoptosis Detection: Following the incubation period, measure apoptosis using the chosen detection method according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the effect of this compound on inhibiting apoptosis. Calculate the EC₅₀ value if a dose-response curve was generated.
Signaling Pathway and Experimental Workflow Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
